1-Arachidonoylglycerol-d8
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1,1,2,3,3-pentadeuterio-1,2,3-trideuteriooxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1D2,2D2,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDCQBHIVMGVHV-YHPVEMKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O[2H])O[2H])O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481899 | |
| Record name | Glycerol-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7325-17-9 | |
| Record name | 1,2,3-Propane-1,1,2,3,3-d5-triol-1,2,3-d3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7325-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycerol-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of 1-Arachidonoylglycerol-d8 in Endocannabinoid Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 1-Arachidonoylglycerol-d8 (1-AG-d8), a critical tool in the field of endocannabinoid research. Its primary application is as an internal standard for the accurate quantification of the endogenous cannabinoid 1-Arachidonoylglycerol (1-AG) using mass spectrometry. Given the chemical instability and rapid isomerization of the more abundant endocannabinoid, 2-Arachidonoylglycerol (2-AG), to 1-AG, precise measurement of both isomers is crucial for understanding the dynamics of the endocannabinoid system.
Core Application: Internal Standard in Mass Spectrometry
This compound is a deuterated analog of 1-AG, meaning specific hydrogen atoms in its structure have been replaced with deuterium, a heavier isotope of hydrogen. This isotopic labeling makes it chemically almost identical to the endogenous 1-AG but distinguishable by its higher mass in a mass spectrometer.[1] This property is fundamental to its use as an internal standard in quantitative analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
When added to a biological sample at a known concentration before processing, 1-AG-d8 experiences similar degradation, loss during extraction, and ionization variability as the endogenous 1-AG.[1] By comparing the signal of the analyte (1-AG) to the known quantity of the internal standard (1-AG-d8), researchers can accurately calculate the concentration of 1-AG in the original sample, compensating for experimental variations.[1]
Quantitative Data for LC-MS/MS Analysis
The accurate quantification of 1-AG using 1-AG-d8 relies on the selection of specific precursor-to-product ion transitions in a tandem mass spectrometer, a technique known as Multiple Reaction Monitoring (MRM). These transitions are highly specific to the molecule of interest, ensuring that the signal is not from other interfering compounds in the complex biological matrix.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| 1-Arachidonoylglycerol (1-AG) | 379.2 | 287.2 | Positive ESI |
| This compound (1-AG-d8) | 387.3 | 287.2 | Positive ESI |
Note: The precursor ion for 1-AG-d8 is shifted by +8 Da due to the eight deuterium atoms. The product ion is often the same as the unlabeled compound if the deuterium atoms are not on the fragmented portion of the molecule. The m/z 379 -> 287 transition is well-documented for the 2-AG isomer and is applicable to 1-AG due to their identical mass and core structure. The loss of the glycerol head group results in the arachidonoyl cation.[2]
Experimental Protocols
Sample Preparation and Lipid Extraction
Accurate measurement of 1-AG is critically dependent on the sample preparation and extraction methodology, especially to minimize the isomerization of 2-AG to 1-AG and prevent enzymatic degradation. A widely adopted and effective method is liquid-liquid extraction (LLE) using toluene.[3]
Detailed Methodology:
-
Sample Collection: Collect biological samples (e.g., plasma, brain tissue) and immediately freeze them in liquid nitrogen or store them at -80°C to halt enzymatic activity.
-
Internal Standard Spiking: To a pre-weighed tissue sample or a defined volume of plasma (e.g., 1 mL), add a known amount of this compound (and other relevant deuterated standards like 2-AG-d8 and AEA-d8) in a suitable solvent (e.g., acetonitrile).[4]
-
Homogenization (for tissue): Homogenize the tissue sample in a cold buffer.
-
Liquid-Liquid Extraction:
-
Add 2 volumes of ice-cold toluene to the sample.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at a high speed (e.g., 13,000 rpm) for 5-10 minutes at 4°C to separate the organic and aqueous phases.[2]
-
Carefully transfer the upper organic layer (toluene) to a new tube. Toluene is effective at preventing 2-AG isomerization during this process.[3]
-
-
Solvent Evaporation: Evaporate the toluene extract to dryness under a gentle stream of nitrogen gas at a low temperature (e.g., 37°C).[4]
-
Reconstitution: Reconstitute the dried lipid extract in a small, precise volume of a suitable solvent compatible with the LC-MS system (e.g., 50-100 µL of acetonitrile/water (1:1)).[4] The sample is now ready for analysis.
LC-MS/MS Analysis
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., YMC-Triart C18, 100 mm × 3.0 mm, 1.9 µm) is typically used to separate 1-AG from its isomer 2-AG and other lipids.[2]
-
Mobile Phase: A gradient elution is employed, commonly using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[2]
-
Gradient Example: Start at 60% B, increase to 90% B over 7 minutes, hold for several minutes, and then return to initial conditions to re-equilibrate the column.[2]
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization in positive mode (ESI+) is used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring the specific precursor-to-product ion transitions for 1-AG and 1-AG-d8 as listed in the table above.[2]
Signaling Pathways and Experimental Workflows
The biological significance of quantifying 1-AG stems from its role in the endocannabinoid signaling system. It is primarily formed from the isomerization of 2-AG, a key endocannabinoid that modulates synaptic transmission. Both 2-AG and 1-AG have been shown to act as signaling molecules.
Experimental Workflow for Endocannabinoid Quantification
Caption: Workflow for quantifying 1-AG using 1-AG-d8 as an internal standard.
Synthesis and Signaling of 1-Arachidonoylglycerol
2-AG is synthesized "on-demand" from membrane phospholipids. A common pathway involves the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol triphosphate (IP3). Diacylglycerol lipase (DAGL) then hydrolyzes DAG to form 2-AG.[5] Due to the inherent instability of the ester bond at the sn-2 position, 2-AG can spontaneously isomerize to the more stable 1-AG. Both 1-AG and 2-AG can then act on cannabinoid receptors (CB1 and CB2) and the transient receptor potential vanilloid 1 (TRPV1) channel.[3][6] 2-AG is a full agonist at the CB1 receptor, while 1-AG is considered a weaker partial agonist.[3][7]
Caption: Synthesis of 2-AG, its isomerization to 1-AG, and their receptor targets.
References
- 1. Monoacylglycerols Activate TRPV1 – A Link between Phospholipase C and TRPV1 | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoacylglycerols Activate TRPV1 – A Link between Phospholipase C and TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Monoacylglycerols Activate TRPV1 - A Link between Phospholipase C and TRPV1. | Lund University [lunduniversity.lu.se]
- 7. The Endogenous Cannabinoid 2-Arachidonoylglycerol Is Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 1-Arachidonoylglycerol-d8: Chemical Properties, Structure, and Application in Endocannabinoid Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1-Arachidonoylglycerol-d8 (1-AG-d8), a deuterated analog of the endocannabinoid 1-Arachidonoylglycerol (1-AG). This document details its chemical properties, structure, and its critical role as an internal standard in the quantitative analysis of endocannabinoids. Furthermore, it explores the broader context of the endocannabinoid system, detailing relevant signaling pathways and experimental methodologies.
Chemical Properties and Structure
This compound is a synthetic, deuterated form of 1-arachidonoylglycerol. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.[1][2]
Structural Information
Chemical Structure:
References
The Isomeric Distinction: A Technical Guide to 1-Arachidonoylglycerol-d8 and 2-Arachidonoylglycerol-d8 for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of 1-Arachidonoylglycerol-d8 (1-AG-d8) and 2-Arachidonoylglycerol-d8 (2-AG-d8), deuterated analogs of the endogenous cannabinoid ligands. This document is intended to serve as a critical resource for researchers in the fields of cannabinoid signaling, analytical chemistry, and drug development. Herein, we delve into their core differences, practical applications as internal standards in mass spectrometry, and the biochemical pathways they influence. Detailed experimental protocols and visualizations are provided to facilitate a deeper understanding and practical application of this knowledge.
Core Concepts: Structure and Biological Significance
1-Arachidonoylglycerol (1-AG) and 2-Arachidonoylglycerol (2-AG) are isomers, sharing the same chemical formula but differing in the position of the arachidonoyl ester on the glycerol backbone. This seemingly minor structural variance has profound implications for their biological activity. 2-AG is the most abundant endocannabinoid in the central nervous system and a full agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). In contrast, 1-AG is considered a weak agonist at the CB1 receptor.
A critical characteristic of 2-AG is its inherent chemical instability, readily isomerizing to the more thermodynamically stable 1-AG. This isomerization can occur spontaneously in aqueous solutions and during sample handling, posing a significant challenge for accurate quantification and interpretation of biological studies.
1-AG-d8 and 2-AG-d8 are the deuterated counterparts of these endocannabinoids. The incorporation of eight deuterium atoms into the arachidonoyl chain increases their molecular weight, allowing them to be distinguished from their endogenous, non-deuterated forms by mass spectrometry. This property makes them invaluable as internal standards for accurate and precise quantification of 1-AG and 2-AG in complex biological matrices.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data comparing the biological activity of 1-AG and 2-AG. It is important to note that values can vary between different studies and experimental conditions.
Table 1: Cannabinoid Receptor Binding Affinity and Potency
| Ligand | Receptor | Binding Affinity (Ki) | Functional Potency (EC50) |
| 2-Arachidonoylglycerol (2-AG) | CB1 | 0.47 µM[1] | 0.6 µM[2] |
| CB2 | 1.4 µM[1] | - | |
| 1-Arachidonoylglycerol (1-AG) | CB1 | - | 1.9 µM[2] |
| CB2 | - | - |
Note: A lower Ki value indicates higher binding affinity. A lower EC50 value indicates greater potency.
Table 2: Comparative Enzyme Kinetics for Hydrolysis
| Enzyme | Ligand | Km (µM) | Vmax (nmol/min/mg) |
| Fatty Acid Amide Hydrolase (FAAH) | 2-Arachidonoylglycerol (2-AG) | 71 ± 11 | 10.1 ± 0.6 |
| 1-Arachidonoylglycerol (1-AG) | 63 ± 15 | 10.4 ± 0.9 | |
| Monoacylglycerol Lipase (MGL) | 2-Arachidonoylglycerol (2-AG) | 26 ± 4 | 143 ± 6 |
| 1-Arachidonoylglycerol (1-AG) | 21 ± 5 | 11.2 ± 0.8 | |
| α/β-Hydrolase Domain 6 (ABHD6) | 2-Arachidonoylglycerol (2-AG) | 160 | - |
| 1-Arachidonoylglycerol (1-AG) | - | - |
Note: Km represents the substrate concentration at half-maximal velocity, indicating enzyme-substrate affinity (a lower Km suggests higher affinity). Vmax represents the maximum rate of reaction. Data for FAAH and MGL are from a comparative study, while the Km for ABHD6 with 2-AG is from a separate study.[3][4]
Signaling Pathways and Metabolic Fate
The biological actions of 2-AG are initiated by its binding to and activation of cannabinoid receptors, primarily CB1 and CB2. This interaction triggers a cascade of intracellular signaling events. The synthesis and degradation of 2-AG are tightly regulated by a series of enzymes, ensuring its role as a transient signaling molecule.
Experimental Protocols: Quantification of 1-AG and 2-AG using Deuterated Standards
The accurate quantification of 1-AG and 2-AG in biological samples is critical for understanding their physiological and pathological roles. The use of 1-AG-d8 and 2-AG-d8 as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. Below are detailed methodologies for sample preparation and analysis.
Sample Preparation
4.1.1. Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of endocannabinoids from plasma or serum.
-
Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice. Centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Internal Standard Spiking: To 500 µL of plasma in a glass tube, add a known amount of 1-AG-d8 and 2-AG-d8 in a small volume of organic solvent (e.g., acetonitrile).
-
Protein Precipitation: Add 1 mL of ice-cold acetonitrile to the sample, vortex vigorously for 30 seconds, and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 3,000 x g for 10 minutes at 4°C.
-
Extraction: Carefully transfer the supernatant to a new glass tube. Add 2 mL of a non-polar organic solvent such as toluene or a hexane:ethyl acetate mixture (9:1, v/v). Vortex for 1 minute.
-
Phase Separation: Centrifuge at 1,500 x g for 5 minutes at 4°C to separate the aqueous and organic layers.
-
Collection and Evaporation: Transfer the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
4.1.2. Solid-Phase Extraction (SPE)
This protocol is often used for cleaner extracts from more complex matrices like tissue homogenates.
-
Tissue Homogenization: Homogenize the tissue sample in an appropriate buffer on ice.
-
Internal Standard Spiking: Add a known amount of 1-AG-d8 and 2-AG-d8 to the homogenate.
-
Protein Precipitation: Precipitate proteins with a suitable solvent (e.g., acetonitrile) and centrifuge.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent in water (e.g., 10% methanol) to remove polar interferences.
-
Elution: Elute the endocannabinoids from the cartridge with an organic solvent like acetonitrile or methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase.
Preparation of Calibration Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of 1-AG, 2-AG, 1-AG-d8, and 2-AG-d8 in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Store at -80°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 1-AG and 2-AG stock solutions with the mobile phase to create a calibration curve covering the expected concentration range in the samples.
-
Internal Standard Working Solution: Prepare a working solution of the 1-AG-d8 and 2-AG-d8 mixture at a fixed concentration.
-
Calibration Curve Samples: Prepare calibration curve samples by spiking a blank matrix (e.g., analyte-free plasma) with the different concentrations of the 1-AG and 2-AG working standards and a fixed concentration of the internal standard working solution. Process these samples alongside the unknown samples.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards. These are used to assess the accuracy and precision of the analytical run.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water (containing a modifier like formic acid or ammonium acetate) and an organic solvent (acetonitrile or methanol) is commonly employed to achieve good separation of 1-AG and 2-AG.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard are monitored.
-
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical workflow for the quantification of 1-AG and 2-AG using their deuterated internal standards.
Conclusion
This compound and 2-Arachidonoylglycerol-d8 are indispensable tools for researchers in the endocannabinoid field. Their use as internal standards enables the accurate and reliable quantification of their endogenous counterparts, which is fundamental for elucidating the complex roles of 1-AG and 2-AG in health and disease. A thorough understanding of their distinct biological activities, the challenges of 2-AG isomerization, and the application of robust analytical methodologies, as detailed in this guide, is paramount for advancing our knowledge of the endocannabinoid system and developing novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-, 2- and 3-AG as substrates of the endocannabinoid enzymes and endogenous ligands of the cannabinoid receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Synthesis and Isotopic Purity of 1-Arachidonoylglycerol-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 1-Arachidonoylglycerol-d8 (1-AG-d8). This deuterated analog of the endocannabinoid 1-arachidonoylglycerol is a critical internal standard for its quantitative analysis in complex biological matrices by mass spectrometry. The information presented herein is intended to provide researchers with a detailed understanding of the methodologies used to produce and characterize this essential analytical tool.
Introduction
1-Arachidonoylglycerol (1-AG) is an endogenous cannabinoid that plays a significant role in various physiological processes. Its accurate quantification is crucial for understanding its function in health and disease. Due to the low endogenous concentrations of 1-AG and the complexity of biological samples, stable isotope-labeled internal standards are indispensable for reliable quantification using mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This compound, in which eight hydrogen atoms on the arachidonoyl chain are replaced with deuterium, is a commonly utilized internal standard for this purpose.[1][2] This guide details a plausible synthetic route and the analytical methods for assessing its isotopic purity.
Synthesis of this compound
A common strategy for the synthesis of 1-monoacylglycerols involves the acylation of a suitably protected glycerol derivative with the desired fatty acid, followed by deprotection. For this compound, this would involve the use of arachidonic acid-d8. A general three-step synthetic approach, analogous to the synthesis of similar deuterated monoacylglycerols, is outlined below.[3]
Synthetic Pathway Overview
The synthesis can be envisioned in three main stages:
-
Protection of Glycerol: A commercially available protected glycerol derivative is used as the starting material to ensure selective acylation at the sn-1 position.
-
Acylation: The protected glycerol is coupled with arachidonic acid-d8.
-
Deprotection: The protecting groups are removed to yield the final product, this compound.
Detailed Experimental Protocols
Step 1: Acylation of Protected Glycerol with Arachidonic Acid-d8
-
To a solution of a protected glycerol derivative (e.g., 1,2-isopropylideneglycerol) and arachidonic acid-d8 in an anhydrous aprotic solvent (e.g., dichloromethane), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) for a specified period (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with aqueous solutions (e.g., dilute HCl, saturated NaHCO3, and brine) to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the protected this compound.
Step 2: Deprotection to Yield this compound
-
Dissolve the protected this compound in a suitable solvent system (e.g., a mixture of tetrahydrofuran and water).
-
Add an acid catalyst (e.g., acetic acid or a catalytic amount of a stronger acid like HCl).
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the deprotection is complete, neutralize the acid with a mild base (e.g., saturated NaHCO3).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography to yield this compound.
Isotopic Purity Analysis
The determination of isotopic purity is critical to ensure the quality of the internal standard. High-resolution mass spectrometry is the method of choice for this analysis.[4][5] The goal is to determine the distribution of deuterated species (from d0 to d8) in the final product.
Analytical Workflow
Experimental Protocol for Isotopic Purity Determination
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a solvent compatible with LC-MS analysis (e.g., acetonitrile or methanol).
-
Chromatography: Inject the sample into a UHPLC system coupled to a high-resolution mass spectrometer. Use a suitable reversed-phase column (e.g., C18) to separate the analyte from any potential impurities.
-
Mass Spectrometry: Operate the mass spectrometer in full scan mode with high resolution and mass accuracy (e.g., >10,000). Use an appropriate ionization source, such as electrospray ionization (ESI) in positive mode.
-
Data Analysis:
-
Identify the molecular ion of 1-Arachidonoylglycerol (e.g., [M+H]+ or [M+Na]+).
-
Generate extracted ion chromatograms (EICs) for each of the possible deuterated species, from the unlabeled (d0) to the fully labeled (d8) compound.
-
Integrate the peak area for each EIC.
-
Calculate the percentage of each deuterated species relative to the sum of all species. It is important to correct for the natural isotopic abundance of C13.
-
Quantitative Data
The following tables summarize the expected and reported data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₃H₃₀D₈O₄ | [1] |
| Molecular Weight | 386.6 g/mol | [1] |
| Deuterated Forms | ≥99% (d₁-d₈) | [1] |
Table 2: Representative Isotopic Purity Data (Hypothetical)
This table illustrates how the results of an isotopic purity analysis would be presented. Actual values would be determined experimentally.
| Isotopologue | Mass (Da) | Relative Abundance (%) |
| d0 (unlabeled) | 378.2770 | < 0.1 |
| d1 | 379.2833 | < 0.1 |
| d2 | 380.2896 | < 0.1 |
| d3 | 381.2958 | < 0.1 |
| d4 | 382.3021 | < 0.5 |
| d5 | 383.3084 | < 1.0 |
| d6 | 384.3147 | ~ 5.0 |
| d7 | 385.3210 | ~ 20.0 |
| d8 | 386.3272 | > 73.4 |
| Total Deuterated | > 99.0 |
Conclusion
The synthesis of this compound can be achieved through a multi-step process involving protection, acylation, and deprotection. The rigorous assessment of its isotopic purity by high-resolution mass spectrometry is a critical quality control step. This ensures its suitability as an internal standard for the accurate and precise quantification of endogenous 1-AG in biological research and drug development. The methodologies and data presented in this guide provide a framework for the production and validation of this important analytical reagent.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1-Arachidonoyl-d8-rac-glycerol - Applications - CAT N°: 22694 [bertin-bioreagent.com]
- 3. Synthesis of a Deuterated Standard for the Quantification of 2-Arachidonoylglycerol in Caenorhabditis elegans [jove.com]
- 4. almacgroup.com [almacgroup.com]
- 5. researchgate.net [researchgate.net]
The Biological Activity of 1-Arachidonoylglycerol-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Arachidonoylglycerol-d8 (1-AG-d8) is the deuterated analog of the endogenous cannabinoid (endocannabinoid) 1-arachidonoylglycerol (1-AG). While primarily utilized as an internal standard for the accurate quantification of 1-AG in biological matrices by mass spectrometry, its structural similarity to 1-AG implies a congruent biological activity profile.[1][2] This technical guide provides an in-depth overview of the biological activity of 1-AG, which is considered representative of 1-AG-d8, focusing on its interaction with cannabinoid receptors, downstream signaling pathways, and metabolic fate.
1-AG is an isomer of the more abundant and potent endocannabinoid, 2-arachidonoylglycerol (2-AG).[1][3] A critical aspect of endocannabinoid research is the chemical instability of 2-AG, which readily isomerizes to the more thermodynamically stable 1-AG in aqueous solutions.[3][4][5] This isomerization has significant implications for experimental design and data interpretation, as the biological effects observed in studies of 2-AG may be, in part, attributable to the presence of 1-AG.[4]
Core Biological Activity: Interaction with Cannabinoid Receptors
1-AG is recognized as a weak partial agonist at the cannabinoid type 1 (CB1) receptor.[1][3] The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, mediating the majority of the psychoactive effects of cannabinoids.[6][7]
Quantitative Data on Biological Activity
The following table summarizes the available quantitative data for the biological activity of 1-Arachidonoylglycerol (1-AG). It is important to note that the potency of 1-AG is consistently reported to be lower than that of 2-AG.
| Parameter | Receptor | Value/Activity | Reference |
| Receptor Binding Affinity | |||
| Ki | Human CB1 | ~10-100 fold lower affinity than 2-AG | [3] |
| Functional Activity | |||
| G-Protein Activation ([³⁵S]GTPγS Binding) | Rat Cerebellar Membranes | Less potent and less efficacious than 2-AG | [8] |
| Intracellular Ca²⁺ Mobilization | NG108-15 cells | Weak agonist activity | [4][9] |
| Adenylyl Cyclase Inhibition | Rat Cortical Neurons | More potent than 2-AG and AEA in some studies | [8] |
Signaling Pathways
Upon binding to the CB1 receptor, 1-AG initiates a cascade of intracellular signaling events. The CB1 receptor primarily couples to inhibitory G-proteins (Gi/o).
CB1 Receptor Signaling Cascade
Activation of the CB1 receptor by an agonist like 1-AG leads to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of various downstream effectors:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][10]
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This typically results in the inhibition of voltage-gated calcium channels (N-type and P/Q-type) and the activation of inwardly rectifying potassium channels.[7][10]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CB1 receptor activation can also lead to the stimulation of the MAPK cascade, including ERK1/2, JNK, and p38 MAPK, which are involved in regulating cell growth, differentiation, and survival.[7][11]
Experimental Protocols
The characterization of the biological activity of 1-AG (and by extension, 1-AG-d8) relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.
Cannabinoid Receptor Binding Assay
This assay determines the affinity of a ligand for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.
Workflow Diagram:
Methodology:
-
Membrane Preparation: Cell membranes expressing the human CB1 receptor are prepared from transfected cell lines (e.g., HEK293 or CHO cells) or from brain tissue.[12][13]
-
Incubation: Membranes are incubated in a buffer solution (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4) with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940 or [³H]SR141716A) and a range of concentrations of the unlabeled test compound (1-AG).[3][12]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[13]
-
Washing: The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4) to remove any non-specifically bound radioligand.[12][13]
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.[3]
-
Data Analysis: The concentration of 1-AG that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB1 receptor upon agonist binding.
Methodology:
-
Membrane Preparation: As described for the receptor binding assay.
-
Incubation: Membranes are incubated in an assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4) containing GDP, [³⁵S]GTPγS, and varying concentrations of 1-AG.[4][14]
-
Termination and Filtration: The reaction is terminated by rapid filtration through filter plates, and the filters are washed with ice-cold buffer.[4]
-
Detection: Scintillation cocktail is added to the dried filters, and the amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.[4]
-
Data Analysis: The agonist-stimulated increase in [³⁵S]GTPγS binding is plotted against the concentration of 1-AG to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect).
Intracellular Calcium Mobilization Assay
This assay measures the ability of a ligand to induce the release of intracellular calcium, a downstream effect of Gq-coupled GPCR activation. While CB1 receptors primarily couple to Gi/o, they can also couple to Gq proteins in some systems.
Workflow Diagram:
Methodology:
-
Cell Culture: Cells stably or transiently expressing the CB1 receptor (e.g., HEK293-CB1R) are cultured in appropriate media.[1]
-
Cell Plating: Cells are seeded into 96- or 384-well black, clear-bottom microplates.[1]
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow the dye to enter the cells and be cleaved to its active form.[1][15]
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation), and varying concentrations of 1-AG are added to the wells.[1][16]
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time.[15]
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the 1-AG concentration to generate a dose-response curve and determine the EC₅₀.[15]
Metabolism: Enzymatic Hydrolysis
The biological activity of 1-AG is terminated by enzymatic hydrolysis, which breaks the ester bond to release arachidonic acid and glycerol. Several enzymes have been implicated in the hydrolysis of monoacylglycerols.
-
Monoacylglycerol Lipase (MAGL): While MAGL is the primary enzyme responsible for the degradation of 2-AG, it can also hydrolyze 1-AG.[17][18]
-
Fatty Acid Amide Hydrolase (FAAH): FAAH, the main enzyme for anandamide hydrolysis, has also been shown to hydrolyze 1-AG.[19]
-
Other Hydrolases: Other enzymes such as α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12) may also contribute to the hydrolysis of monoacylglycerols.[18]
Conclusion
This compound serves as an indispensable tool for the quantitative analysis of its endogenous counterpart, 1-AG. The biological activity of 1-AG-d8 is presumed to be identical to that of 1-AG, which acts as a weak partial agonist at the CB1 receptor. Its activity is characterized by a lower potency and efficacy compared to its isomer, 2-AG. The signaling cascade initiated by 1-AG at the CB1 receptor involves the canonical pathways associated with Gi/o-coupled GPCRs, leading to the modulation of adenylyl cyclase and ion channel activity, as well as the activation of MAPK pathways. The biological effects of 1-AG are terminated through enzymatic hydrolysis by several lipases. A thorough understanding of the biological activity and metabolism of 1-AG is crucial for accurately interpreting endocannabinoid research, particularly in studies where the isomerization of 2-AG to 1-AG is a significant factor. This guide provides a foundational understanding for researchers and professionals in the field of drug development and cannabinoid science.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Endocannabinoid Signaling System in the CNS: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
- 8. Despite substantial degradation, 2-arachidonoylglycerol is a potent full efficacy agonist mediating CB1 receptor-dependent G-protein activation in rat cerebellar membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence that the cannabinoid CB1 receptor is a 2-arachidonoylglycerol receptor. Structure-activity relationship of 2-arachidonoylglycerol, ether-linked analogues, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 16. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Metabolism of anandamide and 2-arachidonoylglycerol: an historical overview and some recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for 1-Arachidonoylglycerol-d8
For researchers, scientists, and drug development professionals working with endocannabinoids, 1-Arachidonoylglycerol-d8 (1-AG-d8) is a critical tool, primarily utilized as an internal standard for the accurate quantification of endogenous 1-Arachidonoylglycerol (1-AG) in biological samples. This guide provides an in-depth overview of commercial suppliers, technical specifications, experimental protocols for its use, and the relevant biological signaling pathways.
Commercial Availability and Specifications
Several reputable suppliers offer high-purity this compound. The quantitative data from leading commercial vendors is summarized below for easy comparison. It is important to note that 1-AG is an isomer of the more abundant and potent endocannabinoid 2-Arachidonoylglycerol (2-AG). Due to the inherent instability of 2-AG, which can isomerize to 1-AG, preparations of 1-AG and its deuterated analog may contain quantities of the 2-AG isomer.[1][2][3]
| Supplier | Catalog Number | Purity | Formulation | Storage | Stability |
| Cayman Chemical | 22694 | ≥95% (as a 9:1 mixture of 1-AG and 2-AG), ≥99% deuterated forms (d1-d8) | A solution in acetonitrile (100 µg) | -80°C | ≥ 2 years |
| MedChemExpress | HY-130567S | Not specified | Lyophilized powder or solution | Please refer to Certificate of Analysis | Not specified |
Table 1: Commercial Suppliers and Specifications of this compound
The Role of 1-Arachidonoylglycerol in Endocannabinoid Signaling
1-Arachidonoylglycerol is an endocannabinoid, a class of lipid signaling molecules that act upon cannabinoid receptors. While its isomer, 2-AG, is considered the primary endogenous agonist for the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, 1-AG also demonstrates biological activity.[1][2][3] It is a weak agonist of the CB1 receptor and its presence can influence the overall signaling cascade of the endocannabinoid system.[4][5] The endocannabinoid system is a crucial regulator of numerous physiological processes, including neurotransmitter release, pain perception, appetite, and immune function.[6]
The synthesis of 2-AG, and consequently 1-AG through isomerization, typically begins with the activation of G-protein coupled receptors (GPCRs), leading to the hydrolysis of membrane phospholipids. The primary pathway involves the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to diacylglycerol (DAG) by phospholipase C (PLC). DAG is then hydrolyzed by diacylglycerol lipase (DAGL) to produce 2-AG.[7] 2-AG can then act as a retrograde messenger, activating presynaptic CB1 receptors to suppress neurotransmitter release.[8][9] The signaling is terminated by the enzymatic degradation of 2-AG, primarily by monoacylglycerol lipase (MGL). The isomerization of 2-AG to the more stable 1-AG is a key aspect of this signaling pathway.[10]
Caption: Endocannabinoid signaling pathway showing synthesis and action of 2-AG and 1-AG.
Experimental Protocol: Quantification of 1-Arachidonoylglycerol using LC-MS/MS
The following is a generalized protocol for the quantification of 1-AG in biological samples using this compound as an internal standard. This protocol is based on common methodologies found in the literature and should be optimized for specific sample types and instrumentation.[11][12][13][14]
1. Sample Preparation and Lipid Extraction
-
Objective: To extract lipids, including 1-AG, from the biological matrix while minimizing degradation and isomerization.
-
Procedure:
-
Homogenize the tissue or plasma sample in a cold solvent mixture, typically chloroform:methanol (2:1, v/v).
-
Spike the sample with a known amount of this compound internal standard.
-
Perform a liquid-liquid extraction. A common method is the Folch extraction, which involves adding water to the chloroform:methanol mixture to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis, such as acetonitrile or methanol.
-
2. LC-MS/MS Analysis
-
Objective: To separate 1-AG from other lipids and quantify it based on the ratio to the deuterated internal standard.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatography:
-
Column: A reverse-phase C18 or C8 column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both endogenous 1-AG and the 1-AG-d8 internal standard are monitored.
-
1-AG: The exact m/z transitions will depend on the instrument and adduct ion formed, but a common transition is the loss of the glycerol headgroup.
-
1-AG-d8: The precursor and product ions will be shifted by +8 m/z units compared to the unlabeled analyte.
-
-
3. Data Analysis and Quantification
-
Objective: To calculate the concentration of endogenous 1-AG in the original sample.
-
Procedure:
-
Integrate the peak areas for the selected MRM transitions of both endogenous 1-AG and the 1-AG-d8 internal standard.
-
Calculate the ratio of the peak area of endogenous 1-AG to the peak area of the 1-AG-d8 internal standard.
-
Generate a standard curve using known concentrations of unlabeled 1-AG spiked with the same amount of internal standard as the samples.
-
Determine the concentration of 1-AG in the samples by interpolating their peak area ratios onto the standard curve.
-
Caption: General experimental workflow for the quantification of 1-AG using 1-AG-d8.
Conclusion
This compound is an indispensable tool for the precise and accurate quantification of its endogenous counterpart, 1-AG. Understanding the commercial sources, the technical specifications of the available standards, and the appropriate experimental procedures is crucial for obtaining reliable data in endocannabinoid research. Furthermore, a solid grasp of the underlying signaling pathways of 1-AG and the broader endocannabinoid system is essential for interpreting the biological significance of the quantitative results. This guide provides a foundational resource for researchers embarking on studies involving the measurement and understanding of 1-Arachidonoylglycerol.
References
- 1. researchgate.net [researchgate.net]
- 2. Diagram of endocannabinoid biosynthesis and mode of action of the endocannabinoid system within a neuron [pfocr.wikipathways.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Arachidonoylglycerol: A signaling lipid with manifold actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Imaging the endocannabinoid signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
- 14. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Endocannabinoid Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The accurate quantification of endocannabinoids, such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), is critical for advancing our understanding of their physiological roles and for the development of novel therapeutics. However, the analysis of these lipid signaling molecules is fraught with challenges, including their low endogenous concentrations, susceptibility to enzymatic degradation, and the complexity of the biological matrices in which they are found. This technical guide provides an in-depth exploration of the indispensable role of deuterated internal standards in overcoming these analytical hurdles. Through the principles of isotope dilution mass spectrometry, deuterated standards co-elute with their endogenous counterparts, compensating for variability in sample preparation, matrix effects, and instrument response. This document details the core principles, experimental protocols, and comparative data that establish deuterated standards as the gold standard for robust and reliable endocannabinoid quantification.
Core Principles: The Imperative for Isotope Dilution
Quantitative analysis using mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the method of choice for endocannabinoid analysis due to its high selectivity and sensitivity.[1][2] However, several factors can introduce variability and compromise the accuracy and precision of the results.
Matrix Effects: Biological samples such as plasma, serum, and tissue homogenates are complex mixtures of lipids, proteins, and other molecules. During the electrospray ionization (ESI) process in the mass spectrometer, these co-eluting matrix components can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[3]
Analyte Loss During Sample Preparation: The multi-step process of extracting endocannabinoids from biological matrices, which often involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), can lead to analyte loss.[1][4][5][6] This loss can be inconsistent across samples, introducing further variability.
Instrumental Variability: Fluctuations in the performance of the LC-MS/MS system can also affect the signal intensity of the analyte.
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced with its stable isotope, deuterium.[7] Because they are chemically almost identical to their non-deuterated counterparts, they exhibit nearly identical behavior during sample extraction, chromatographic separation, and ionization.[7][8] However, their difference in mass allows them to be distinguished by the mass spectrometer. By adding a known concentration of the deuterated standard to the sample at the earliest stage of preparation, the ratio of the endogenous analyte to the deuterated standard can be used for quantification. This "isotope dilution" method effectively normalizes for any analyte loss or signal fluctuation, as both the analyte and the standard are affected in the same way.[3]
Quantitative Data Presentation
The use of deuterated internal standards significantly enhances the accuracy and precision of endocannabinoid quantification. The following tables summarize typical method validation parameters for the analysis of anandamide (AEA) and 2-arachidonoylglycerol (2-AG) in human plasma using LC-MS/MS with deuterated internal standards.
Table 1: Method Validation Parameters for Anandamide (AEA) in Human Plasma using a Deuterated Internal Standard (AEA-d8)
| Validation Parameter | Typical Performance | Reference |
| Linearity (r²) | > 0.99 | [9][10] |
| Lower Limit of Quantification (LLOQ) | 0.049 - 0.35 ng/mL | [9][10] |
| Intraday Precision (%RSD) | < 11% | [9] |
| Interday Precision (%RSD) | < 15% | [9] |
| Accuracy (%Bias) | Within ±15% | [9] |
| Extraction Recovery | 72.2% | [9] |
Table 2: Method Validation Parameters for 2-Arachidonoylglycerol (2-AG) in Human Plasma using a Deuterated Internal Standard (2-AG-d8)
| Validation Parameter | Typical Performance | Reference |
| Linearity (r²) | > 0.99 | [9][10] |
| Lower Limit of Quantification (LLOQ) | 0.98 - 1.0 ng/mL | [9][10] |
| Intraday Precision (%RSD) | < 9% | [9] |
| Interday Precision (%RSD) | < 11% | [9] |
| Accuracy (%Bias) | Within ±10% | [9] |
| Extraction Recovery | 42.7% | [9] |
Experimental Protocols
The following are generalized yet detailed methodologies for the extraction and analysis of endocannabinoids from human plasma using deuterated internal standards.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methodologies that prioritize the prevention of 2-AG isomerization.[4]
-
Sample Thawing: Thaw frozen plasma samples on ice to minimize enzymatic activity.
-
Internal Standard Spiking: To 500 µL of plasma in a glass tube, add a known amount of deuterated internal standard solution (e.g., AEA-d8 and 2-AG-d8 in acetonitrile) to achieve a final concentration within the linear range of the assay.
-
Protein Precipitation & Extraction: Add 2 mL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Phase Separation: Add 5 mL of toluene, vortex for 1 minute, and then centrifuge at 3,000 x g for 5 minutes to separate the organic and aqueous layers. Toluene is a preferred solvent as it minimizes the isomerization of 2-AG to 1-AG.
-
Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., a mixture of methanol/water or acetonitrile/water) for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol provides a more thorough cleanup than LLE and is suitable for high-throughput applications.[5]
-
Sample Thawing and Spiking: Thaw 1 mL of plasma on ice and spike with the deuterated internal standard mixture as described for LLE.
-
Protein Precipitation: Add 4 mL of acetonitrile, vortex, and centrifuge at 3,000 x g for 5 minutes.
-
Dilution: Decant the supernatant and dilute with 15 mL of water containing 0.133% trifluoroacetic acid (TFA).[5]
-
SPE Cartridge Conditioning: Condition a C8 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 20% acetonitrile/80% water/0.1% TFA to remove interferences.
-
Elution: Elute the target analytes with 2 mL of 80% acetonitrile/20% water/0.1% TFA.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
The following are typical parameters for the chromatographic separation and mass spectrometric detection of AEA and 2-AG.
Table 3: Typical LC-MS/MS Parameters for Endocannabinoid Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A programmed gradient from a lower to a higher percentage of mobile phase B to separate the analytes. |
| Flow Rate | 0.3 - 0.6 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 - 10 µL |
| Mass Spectrometry | |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray ionization (ESI) in positive ion mode |
| Monitored Transitions (m/z) | AEA: 348.3 → 62.1; AEA-d8: 356.3 → 62.1; 2-AG: 379.3 → 287.3; 2-AG-d8: 387.3 → 294.3 |
| Dwell Time | 50 - 100 ms |
| Ion Spray Voltage | 5000 - 5500 V |
| Source Temperature | 450 - 500 °C |
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involving endocannabinoids.
Experimental Workflow
Conclusion
The inherent challenges of endocannabinoid analysis necessitate a robust and reliable analytical methodology. The use of deuterated internal standards in conjunction with isotope dilution mass spectrometry represents the gold standard for achieving the accuracy and precision required in research, clinical, and pharmaceutical settings. By effectively compensating for matrix effects, analyte loss during sample preparation, and instrumental variability, deuterated standards ensure the generation of high-quality, reproducible data. The detailed protocols and performance data presented in this guide underscore the critical role of this technique in advancing the field of endocannabinoid research.
References
- 1. mdpi.com [mdpi.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Simultaneous Assessment of Serum Levels and Pharmacologic Effects of Cannabinoids on Endocannabinoids and N-Acylethanolamines by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous UPLC-MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and anandamide in human plasma: minimization of matrix-effects, 2AG/1AG isomerization and degradation by toluene solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Procedure to analyze cannabinoids in bovine plasma using solid phase extraction & UPLC MS/MS [protocols.io]
Understanding 1-AG Isomerization: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-arachidonoylglycerol (1-AG) isomerization, a critical phenomenon in endocannabinoid research. The spontaneous rearrangement of the biologically active 2-arachidonoylglycerol (2-AG) to its more stable isomer, 1-AG, both in vitro and in vivo, presents significant challenges and opportunities in the study of the endocannabinoid system. This document outlines the core mechanisms, biological implications, and detailed experimental protocols for investigating this process, complete with quantitative data and visual workflows.
The Phenomenon of 1-AG Isomerization
The endocannabinoid 2-AG is a key signaling molecule that activates cannabinoid receptors CB1 and CB2. However, it is chemically unstable in aqueous solutions and can undergo a non-enzymatic intramolecular rearrangement known as acyl migration. This process results in the formation of the thermodynamically more stable isomer, 1-arachidonoyl-sn-glycerol (1-AG).[1] This isomerization is a rapid process and is influenced by factors such as pH and the solvent medium.[2]
The biological significance of this isomerization is profound. Initially, it was thought to be a simple inactivation pathway for 2-AG. However, emerging evidence demonstrates that 1-AG is also a biologically active compound. It can act on the CB1 receptor, inducing intracellular Ca2+ transients, albeit with a higher working concentration than 2-AG.[3] Furthermore, 1-AG can also activate other receptors, such as TRPV1.[3] This dual activity of both isomers suggests that their relative concentrations may act as a fine-tuning mechanism for cannabinoid receptor activation and subsequent biological responses.[3]
Quantitative Analysis of 2-AG Isomerization In Vitro
The rate of 2-AG isomerization is a critical parameter in designing and interpreting experiments. Studies have quantified this process under conditions mimicking in vitro experiments.
| Parameter | Condition | Value | Reference |
| Half-time of 2-AG isomerization | Hank's Balanced Salt Solution (HBSS) at 37°C | 16.16 min | [3] |
| Half-time of 2-AG isomerization | HBSS with 10% serum at 37°C | 8.8 min | [3] |
| Equilibrium Ratio (2-AG:1-AG) | Aqueous solution | 1:9 | [1] |
Biological Activity of 1-AG and 2-AG
The two isomers exhibit different potencies and efficacies at the CB1 receptor, which has been quantified in cellular assays.
| Parameter | Compound | Value | Assay System | Reference |
| Working Concentration for Ca2+ transients | 2-AG | ~0.3 µM | CB1 transfected COS7 cells | [3] |
| Working Concentration for Ca2+ transients | 1-AG | ~0.9 µM (threefold higher than 2-AG) | CB1 transfected COS7 cells | [3] |
| EC50 for G-protein activation | 2-AG | ~3-fold more potent than 1-AG | Rat cerebellar membranes | [4] |
| Efficacy for G-protein activation | 2-AG | More efficacious than 1-AG | Rat cerebellar membranes | [4] |
Experimental Protocols
Accurate quantification of 1-AG and 2-AG and the study of their biological effects require meticulous experimental design to minimize artifactual isomerization.
In Vitro Isomerization Assay
This protocol describes how to measure the rate of 2-AG isomerization in a physiological buffer.
Objective: To determine the half-life of 2-AG in an aqueous solution.
Materials:
-
2-arachidonoylglycerol (2-AG) standard
-
Hank's Balanced Salt Solution (HBSS)
-
Anandamide (internal standard)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Prepare a stock solution of 2-AG in an appropriate organic solvent (e.g., ethanol).
-
Spike a known concentration of 2-AG into pre-warmed HBSS (37°C).
-
At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), take an aliquot of the solution.
-
Immediately add a known amount of anandamide as an internal standard and perform a liquid-liquid extraction.
-
Analyze the levels of 1-AG and 2-AG in the extracted samples using LC-MS/MS.[3]
-
Calculate the concentration of 2-AG at each time point and determine the half-life.
Quantification of 1-AG and 2-AG in Biological Samples
This protocol outlines the steps for the simultaneous measurement of 1-AG and 2-AG in plasma, with a focus on minimizing ex vivo isomerization.
Objective: To accurately measure endogenous levels of 1-AG and 2-AG in plasma.
Materials:
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
Liquid-liquid extraction solvents (e.g., toluene or ethyl acetate)[5]
-
Internal standards (e.g., 2-AG-d5)
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system[2][5]
Procedure:
-
Collect whole blood in tubes containing an anticoagulant.
-
Immediately centrifuge the blood at a low temperature to separate the plasma.
-
Transfer the plasma to a new tube and add an internal standard.
-
Perform a liquid-liquid extraction using a non-protic solvent like toluene to minimize isomerization.[5]
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the sample in an appropriate solvent for analysis.
-
For GC-MS analysis, derivatize the sample by silylation.[2]
-
Inject the sample into the GC-MS or UPLC-MS/MS system for quantification. Selected reaction monitoring (SRM) transitions for UPLC-MS/MS can be m/z 379.2→287 for 2-AG and m/z 384→287 for 2-AG-d5.[6]
In Vitro Bioactivity Assay: CB1-Mediated Calcium Signaling
This protocol describes how to assess the biological activity of 1-AG and 2-AG by measuring intracellular calcium mobilization in cells expressing the CB1 receptor.
Objective: To compare the potency and efficacy of 1-AG and 2-AG in activating the CB1 receptor.
Materials:
-
COS7 cells transiently transfected with a CB1 receptor expression vector.[3]
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM)
-
Solutions of 1-AG and 2-AG at various concentrations.
-
Fluorometric imaging system.
Procedure:
-
Culture COS7 cells and transfect them with a plasmid encoding the CB1 receptor.[3]
-
Load the transfected cells with a calcium-sensitive fluorescent dye.
-
Prepare fresh solutions of 1-AG and 2-AG immediately before the experiment to minimize isomerization.
-
Apply different concentrations of 1-AG or 2-AG to the cells.
-
Measure the changes in intracellular calcium concentration using a fluorometric imaging system.[3]
-
Construct dose-response curves to determine the potency (EC50) and efficacy of each isomer.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the isomerization process, its impact on signaling, and the experimental workflow for its study.
Figure 1: The process of 2-AG isomerization to 1-AG via acyl migration.
Figure 2: Differential signaling of 2-AG and 1-AG at the CB1 receptor.
Figure 3: Experimental workflow for studying 2-AG isomerization in vitro.
Conclusion and Future Directions
The isomerization of 2-AG to 1-AG is a fundamental aspect of endocannabinoid chemistry with significant biological implications. It is not merely a degradation pathway but a mechanism that generates another bioactive lipid, thereby adding a layer of complexity to endocannabinoid signaling. For researchers in this field, a thorough understanding of this process and the adoption of appropriate analytical techniques are paramount to obtaining accurate and reproducible results. Future research should continue to explore the distinct physiological and pathological roles of 1-AG and the enzymatic and non-enzymatic factors that regulate the in vivo ratio of these two important signaling molecules.
References
- 1. Frontiers | The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation [frontiersin.org]
- 2. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Despite substantial degradation, 2-arachidonoylglycerol is a potent full efficacy agonist mediating CB1 receptor-dependent G-protein activation in rat cerebellar membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of the Endocannabinoids N-Arachidonoylethanolamine (AEA) and 2-Arachidonoylglycerol (2-AG) on Executive Functions in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: The Use of 1-Arachidonoylglycerol-d8 as an Internal Standard in LC-MS/MS Analysis
References
- 1. caymanchem.com [caymanchem.com]
- 2. Endocannabinoids as potential biomarkers: It‘s all about pre-analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Arachidonoyl-d8-rac-glycerol - Applications - CAT N°: 22694 [bertin-bioreagent.com]
- 4. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. [Deuterated surrogate and UPLC-MS/MS method for simultaneous determination of 22 endocannabinoids in ovariectomized rat plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organomation.com [organomation.com]
- 12. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantification of 1-Arachidonoylglycerol (1-AG) in Human Plasma using a Stable Isotope Dilution LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction 1-Arachidonoylglycerol (1-AG) is an endogenous cannabinoid (endocannabinoid) that plays a significant role in various physiological processes by acting as a signaling lipid. Accurate quantification of 1-AG in biological matrices like plasma is crucial for understanding its role in health and disease, and for the development of novel therapeutics targeting the endocannabinoid system. This document provides a detailed protocol for the quantification of 1-AG in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 1-AG-d8. The use of a deuterated internal standard is essential to correct for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.
It is critical to note that 2-arachidonoylglycerol (2-AG) is the more abundant and biologically active isomer, which can spontaneously isomerize to the more stable 1-AG.[1][2] This protocol is specifically for the quantification of 1-AG, and careful handling is required to minimize any unintended isomerization from 2-AG during sample processing.
I. Experimental Protocols
Blood Collection and Plasma Preparation
Proper sample collection and handling are paramount to prevent artifactual changes in endocannabinoid concentrations.[3][4]
-
Blood Collection: Collect whole blood from subjects into K2-EDTA vacutainer tubes.[5] It is advisable to perform blood withdrawal after an overnight fast to reduce variability.[6]
-
Immediate Processing: Process the blood samples immediately after collection. Any delay can lead to ex vivo production or degradation of endocannabinoids.[3][5]
-
Centrifugation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.[5][6]
-
Plasma Aliquoting and Storage: Immediately transfer the plasma supernatant to pre-labeled polypropylene tubes, snap-freeze them in liquid nitrogen, and store them at -80°C until analysis.[3] Avoid repeated freeze-thaw cycles as this can degrade endocannabinoids.[4]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol employs a liquid-liquid extraction method designed to efficiently extract lipids while minimizing matrix effects. Toluene is used as the extraction solvent as it has been shown to reduce the isomerization of 2-AG to 1-AG and results in cleaner extracts compared to traditional chloroform/methanol mixtures.[2][7]
-
Reagents and Materials:
-
Human plasma samples
-
1-AG-d8 internal standard (IS) solution in a suitable solvent (e.g., ethanol)
-
Toluene, HPLC grade
-
Nitrogen gas for evaporation
-
Reconstitution solvent (e.g., 1:1 Butanol:Methanol or Acetonitrile/Water mixture)
-
-
Extraction Procedure:
-
Thaw frozen plasma samples on ice.
-
In a clean glass tube, add 500 µL of plasma.
-
Spike the plasma with a known amount of 1-AG-d8 internal standard solution. The concentration of the IS should be chosen to be within the range of the expected endogenous 1-AG concentrations.
-
Add 2 mL of ice-cold toluene to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer (toluene) to a new clean glass tube.
-
Evaporate the toluene extract to dryness under a gentle stream of nitrogen gas at room temperature. Toluene helps to prevent the degradation of 1-AG during this step.[2]
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Conditions (Typical):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Re-equilibrate at 30% B
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2][8]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
1-AG: The precursor ion is the protonated molecule [M+H]⁺ at m/z 379.2. A common product ion for quantification is m/z 287.2 (loss of the glycerol headgroup).
-
1-AG-d8: The precursor ion is [M+H]⁺ at m/z 387.2. The corresponding product ion is m/z 287.2.
-
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument manufacturer's recommendations.[9]
-
Quantification and Data Analysis
-
Calibration Curve: Prepare a series of calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped plasma or a buffer solution) with known concentrations of 1-AG and a fixed concentration of 1-AG-d8. The concentration range should encompass the expected levels of 1-AG in the plasma samples.
-
Data Processing: Process the acquired LC-MS/MS data using the instrument's software. Integrate the peak areas for both 1-AG and 1-AG-d8.
-
Calculation: Calculate the ratio of the peak area of 1-AG to the peak area of 1-AG-d8. Construct a calibration curve by plotting this ratio against the known concentrations of the calibration standards. Determine the concentration of 1-AG in the unknown samples by interpolating their peak area ratios from the calibration curve.
II. Data Presentation
The performance of the method should be validated according to regulatory guidelines (e.g., FDA). Key quantitative parameters are summarized in the table below.
| Parameter | Typical Value | Description |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Upper Limit of Quantification (ULOQ) | 50 - 100 ng/mL | The highest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Linearity (r²) | > 0.99 | The correlation coefficient for the calibration curve, indicating the linearity of the response over the quantification range. |
| Precision (%CV) | < 15% | The coefficient of variation for replicate measurements, assessing the closeness of agreement between a series of measurements. |
| Accuracy (%Bias) | ± 15% | The percent difference between the mean measured concentration and the nominal concentration, assessing the closeness of the measured value to the true value. |
| Recovery (%) | 60 - 80% | The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.[2] |
| Matrix Effect (%) | < 15% | The effect of co-eluting, interfering substances from the plasma matrix on the ionization of the analyte. |
III. Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous UPLC-MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and anandamide in human plasma: minimization of matrix-effects, 2AG/1AG isomerization and degradation by toluene solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive profiling of the human circulating endocannabinoid metabolome: clinical sampling and sample storage parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimation of reference intervals of five endocannabinoids and endocannabinoid related compounds in human plasma by two dimensional-LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous UPLC–MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and anandamide in human plasma: Minimization of matrix-effects, 2AG/1AG isomerization and degradation by toluene solvent extraction [agris.fao.org]
- 8. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Application Note: High-Throughput Endocannabinoid Profiling using 1-Arachidonoylglycerol-d8 for Accurate Quantification by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes, including pain, mood, appetite, and memory. Its primary signaling molecules, the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are lipid mediators that are synthesized on demand and have a short half-life.[1][2] Accurate quantification of these labile molecules in biological matrices is essential for understanding their role in health and disease, and for the development of novel therapeutics targeting the ECS.
A significant challenge in endocannabinoid analysis is the chemical instability of 2-AG, which readily isomerizes to the more stable but less biologically active 1-arachidonoylglycerol (1-AG).[3][4] Furthermore, the low endogenous concentrations of endocannabinoids necessitate highly sensitive and robust analytical methods.[1] The use of stable isotope-labeled internal standards, such as 1-Arachidonoylglycerol-d8 (1-AG-d8), is critical to control for variability during sample preparation and analysis, ensuring accurate quantification.[1][2][5]
This application note provides a detailed protocol for the extraction and quantification of endocannabinoids from biological matrices using a liquid-liquid extraction (LLE) method, with this compound as an internal standard, followed by analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[6][7]
Endocannabinoid Signaling Pathway
The following diagram illustrates the core components of the endocannabinoid signaling pathway, including the synthesis and degradation of the primary endocannabinoids, AEA and 2-AG, and their interaction with cannabinoid receptors.
Caption: Endocannabinoid Signaling Pathway Diagram.
Experimental Protocol
This protocol is optimized for the extraction of endocannabinoids from plasma samples. For other matrices like tissue, a homogenization step is required prior to extraction.
Materials and Reagents
-
Biological Matrix: Plasma (collected in EDTA tubes and stored at -80°C)
-
Internal Standard: this compound (1-AG-d8) solution (e.g., in acetonitrile)
-
Extraction Solvent: Toluene (LC-MS grade)[8]
-
Protein Precipitation Solvent: Acetonitrile (LC-MS grade), chilled at -20°C
-
Reconstitution Solvent: 90:10 Acetonitrile:Water (v/v) with 0.1% formic acid
-
Glassware: Borosilicate glass tubes
-
Equipment:
-
Vortex mixer
-
Centrifuge capable of 4°C
-
Nitrogen evaporator
-
UPLC-MS/MS system with a C18 column[6]
-
Sample Preparation Workflow
The following diagram outlines the key steps in the sample preparation process for endocannabinoid profiling.
Caption: Sample Preparation Workflow for Endocannabinoid Analysis.
Detailed Procedure
-
Sample Thawing: Thaw plasma samples on ice to minimize enzymatic activity.
-
Internal Standard Spiking: To 200 µL of plasma in a glass tube, add 10 µL of the 1-AG-d8 internal standard solution. The concentration of the internal standard should be chosen to be within the linear range of the calibration curve.
-
Protein Precipitation: Add 800 µL of ice-cold acetonitrile to the sample.[9] Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new glass tube. Add 1 mL of toluene. Vortex for 1 minute to ensure thorough mixing.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully collect the upper organic layer (toluene) and transfer it to a clean glass tube. Toluene is an effective solvent for endocannabinoid extraction and minimizes the isomerization of 2-AG to 1-AG.[8]
-
Evaporation: Evaporate the toluene extract to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent (90:10 Acetonitrile:Water with 0.1% formic acid). Vortex for 20 seconds to ensure the analytes are fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
Data Presentation
The following table summarizes typical quantitative data obtained using a validated LC-MS/MS method for key endocannabinoids. Values can vary depending on the specific instrumentation and matrix used.
| Analyte | Retention Time (min) | MRM Transition (m/z) | LLOQ (ng/mL) | Recovery (%) |
| Anandamide (AEA) | 3.2 | 348.3 > 62.1 | 0.1 | 85 - 110 |
| 2-Arachidonoylglycerol (2-AG) | 4.5 | 379.3 > 287.3 | 0.2 | 90 - 115 |
| 1-Arachidonoylglycerol (1-AG) | 4.8 | 379.3 > 287.3 | 0.2 | 90 - 115 |
| This compound (1-AG-d8) | 4.8 | 387.3 > 287.3 | - | - |
| Palmitoylethanolamide (PEA) | 3.8 | 300.3 > 62.1 | 0.5 | 80 - 110 |
| Oleoylethanolamide (OEA) | 4.1 | 326.3 > 62.1 | 0.5 | 80 - 110 |
LLOQ: Lower Limit of Quantification
Conclusion
This application note provides a robust and reliable protocol for the sample preparation and quantification of endocannabinoids in biological matrices. The use of this compound as an internal standard is crucial for correcting for analyte loss during sample processing and for matrix effects during LC-MS/MS analysis, thereby ensuring high accuracy and precision.[1][5] The described liquid-liquid extraction method with toluene is effective in extracting endocannabinoids while minimizing the isomerization of 2-AG.[8] This methodology is well-suited for high-throughput endocannabinoid profiling in both basic research and clinical settings, facilitating a deeper understanding of the endocannabinoid system's role in health and disease.
References
- 1. Experimental and Pre-Analytical Considerations of Endocannabinoid Quantification in Human Biofluids Prior to Mass Spectrometric Analysis [mdpi.com]
- 2. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Endocannabinoids as potential biomarkers: It‘s all about pre-analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Deuterated surrogate and UPLC-MS/MS method for simultaneous determination of 22 endocannabinoids in ovariectomized rat plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Arachidonoylglycerol-d8 for Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Arachidonoylglycerol (1-AG) and its isomer 2-Arachidonoylglycerol (2-AG) are key endocannabinoid signaling lipids involved in a multitude of physiological processes, making them significant targets in drug development and biomedical research. 2-AG is the most abundant endocannabinoid in the brain and a full agonist of the cannabinoid receptors CB1 and CB2.[1][2] However, 2-AG is chemically unstable and readily isomerizes to the more stable but less active 1-AG.[3] This inherent instability presents a significant challenge for accurate quantification. The use of a stable, deuterated internal standard is therefore crucial for reliable analysis in lipidomics.
1-Arachidonoylglycerol-d8 (1-AG-d8) serves as an ideal internal standard for the quantification of 1-AG and, by extension, for the estimation of endogenous 2-AG levels using mass spectrometry (MS)-based techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[3] Its near-identical chemical and physical properties to the endogenous analyte ensure that it behaves similarly during sample extraction, purification, and ionization, thereby correcting for sample loss and matrix effects.[4][5][6]
Key Applications:
-
Accurate Quantification of 1-AG and 2-AG: As an internal standard in LC-MS/MS or GC-MS methods to determine the concentrations of 1-AG and 2-AG in various biological matrices such as brain tissue, plasma, serum, and cell cultures.[7][8][9][10]
-
Lipidomics Studies: To investigate the role of the endocannabinoid system in health and disease by profiling changes in 1-AG and 2-AG levels.[11][12]
-
Drug Development: To assess the efficacy of drugs targeting the endocannabinoid metabolic enzymes, such as monoacylglycerol lipase (MAGL), which is responsible for the degradation of 2-AG.[13][14]
Signaling and Metabolic Pathways
The endocannabinoid system, including 2-AG, plays a critical role in regulating synaptic transmission.[15] 2-AG is synthesized "on-demand" from membrane phospholipids in response to neuronal stimulation. It then acts as a retrograde messenger, traveling from the postsynaptic neuron to the presynaptic terminal to activate CB1 receptors, which in turn suppresses neurotransmitter release.[1][2] The signaling is terminated by cellular uptake and enzymatic hydrolysis, primarily by MAGL.[13][16][17]
2-Arachidonoylglycerol (2-AG) Biosynthesis and Degradation Pathway
Caption: Biosynthesis and degradation of 2-Arachidonoylglycerol (2-AG).
Experimental Protocols
Protocol 1: Quantification of 1-AG and 2-AG in Brain Tissue using LC-MS/MS
This protocol outlines a standard procedure for the extraction and quantification of 1-AG and 2-AG from brain tissue using 1-AG-d8 as an internal standard.
Materials:
-
Brain tissue samples, snap-frozen in liquid nitrogen and stored at -80°C.
-
This compound (1-AG-d8) solution (e.g., in acetonitrile).
-
LC-MS grade solvents: acetonitrile, methanol, chloroform, water, formic acid.
-
Homogenizer.
-
Centrifuge.
-
Solid Phase Extraction (SPE) cartridges (e.g., C18).
-
LC-MS/MS system.
Experimental Workflow:
Caption: General workflow for endocannabinoid quantification.
Procedure:
-
Sample Preparation:
-
Homogenization and Lipid Extraction (Modified Folch Method):
-
Homogenize the tissue on ice using a polytron homogenizer.[9]
-
Add chloroform to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (or sample buffer) of 2:1:0.8.
-
Vortex thoroughly and centrifuge to separate the phases.[18]
-
Collect the lower organic phase containing the lipids. Repeat the extraction of the upper phase with chloroform for better recovery.[18][19]
-
Dry the combined organic extracts under a stream of nitrogen.
-
-
Solid Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge with methanol, followed by water.[18]
-
Reconstitute the dried lipid extract in a polar solvent (e.g., methanol/water) and load it onto the cartridge.[18]
-
Wash the cartridge to remove polar impurities.
-
Elute the endocannabinoids with a less polar solvent, such as methanol or an acetonitrile/water mixture.[18]
-
Dry the eluate under nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
Inject the sample into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Perform detection using a triple quadrupole mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM).
-
Data Presentation
The following tables provide typical parameters for the LC-MS/MS analysis of 1-AG/2-AG and the internal standard 1-AG-d8. These values may require optimization for specific instruments and experimental conditions.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (1:1) with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Linear gradient from ~60% B to 95% B |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 10 µL |
Table 2: Mass Spectrometry Parameters (Positive Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 2-AG / 1-AG | 379.3 | 287.3 | 15 - 25 | 50 - 100 |
| 1-AG-d8 | 387.3 | 287.3 / 294.3 | 15 - 25 | 50 - 100 |
Note: The product ion for 1-AG-d8 can vary depending on the fragmentation pattern. The loss of the glycerol head group is a common fragmentation.
Table 3: Example Quantification Data
| Analyte | LLOQ (pg on column) | Linearity (R²) | Recovery (%) |
| 2-AG | ~38.0[9] | > 0.99[9] | > 85% |
| 1-AG | Similar to 2-AG | > 0.99 | > 85% |
LLOQ: Lower Limit of Quantification
Conclusion
This compound is an indispensable tool for accurate and precise quantification of 1-AG and its labile isomer 2-AG in complex biological samples. The use of a stable isotope-labeled internal standard is a cornerstone of robust analytical methodology in lipidomics, enabling researchers to generate reliable data for understanding the intricate roles of the endocannabinoid system in health and disease, and for the development of novel therapeutics. The protocols and data presented here provide a solid foundation for the implementation of 1-AG-d8 in lipidomics research.
References
- 1. From Classical to Alternative Pathways of 2-Arachidonoylglycerol Synthesis: AlterAGs at the Crossroad of Endocannabinoid and Lysophospholipid Signaling | MDPI [mdpi.com]
- 2. 2-Arachidonoylglycerol: A signaling lipid with manifold actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cerilliant.com [cerilliant.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Video: Synthesis of a Deuterated Standard for the Quantification of 2-Arachidonoylglycerol in Caenorhabditis elegans [jove.com]
- 8. Synthesis of a Deuterated Standard for the Quantification of 2-Arachidonoylglycerol in Caenorhabditis elegans [jove.com]
- 9. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Lipidomic analysis of endocannabinoid metabolism in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Critical Enzymes Involved in Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Endogenous Cannabinoid 2-Arachidonoylglycerol Is Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolism of endocannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Quantitative Analysis of 1-Arachidonoylglycerol (1-AG) in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Arachidonoylglycerol (1-AG) is a significant monoacylglycerol involved in the endocannabinoid system. It is an isomer of the more extensively studied 2-arachidonoylglycerol (2-AG), a key endogenous ligand for the cannabinoid receptors CB1 and CB2.[1] While 2-AG is known for its rapid enzymatic hydrolysis, it also undergoes non-enzymatic isomerization to the more thermodynamically stable 1-AG.[1] This isomerization process is a critical consideration in the accurate quantification of both analytes in biological matrices.[1][2][3][4] The development of robust and reliable quantitative assays for 1-AG is crucial for understanding its physiological and pathological roles, as well as for the development of therapeutics targeting the endocannabinoid system.
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-AG in human plasma. The methodology utilizes a stable isotope-labeled internal standard, 1-arachidonoyl-d8-rac-glycerol (1-AG-d8), to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[5]
Assay Principle
The quantitative analysis of 1-AG is achieved by liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Plasma samples are first subjected to a protein precipitation and liquid-liquid extraction procedure to isolate the analyte of interest and the internal standard. The chromatographic separation is performed on a C18 reversed-phase column, allowing for the separation of 1-AG from its isomer 2-AG and other endogenous interferences. The detection is carried out using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is based on the ratio of the peak area of the analyte to that of the deuterated internal standard.
Signaling Pathway Context
Endocannabinoids like 2-AG (and by extension, its isomer 1-AG) exert their effects by activating G-protein coupled receptors (GPCRs), primarily the CB1 and CB2 receptors.[6][7] The activation of these receptors, often coupled to Gq proteins, initiates a signaling cascade by activating phospholipase C (PLC).[6][8][9] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.[10]
Caption: G-protein coupled receptor signaling pathway for endocannabinoids.
Experimental Protocols
Materials and Reagents
-
1-Arachidonoylglycerol (1-AG) standard (Cayman Chemical or equivalent)
-
1-Arachidonoyl-d8-rac-glycerol (1-AG-d8) internal standard (Cayman Chemical or equivalent)[5]
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Toluene, HPLC grade[11]
-
Human plasma (K2-EDTA as anticoagulant)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1-AG and 1-AG-d8 in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 1-AG primary stock solution with acetonitrile:water (1:1, v/v) to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the 1-AG-d8 primary stock solution with acetonitrile.
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
-
Thaw frozen human plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the 100 ng/mL 1-AG-d8 internal standard working solution to each plasma sample (final concentration 10 ng/mL), except for the blank samples.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Add 800 µL of toluene, vortex for 1 minute for liquid-liquid extraction.[11] Toluene has been shown to yield high recovery and minimize the isomerization of 2-AG to 1-AG.[3][11][12]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer (toluene) to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of acetonitrile:water (80:20, v/v) with 0.1% formic acid.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 70% B
-
1-8 min: 70-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-70% B
-
9.1-12 min: 70% B
-
Mass Spectrometry (MS) System:
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Spray Voltage: 4500 V[1]
-
Source Temperature: 300°C[1]
-
Sheath Gas Flow: 30 units[1]
-
Auxiliary Gas Flow: 10 units[1]
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-AG | 379.3 | 287.3 | 15 |
| 1-AG-d8 | 387.3 | 294.3 | 15 |
Note: The precursor ion for 1-AG corresponds to [M+H]+.[13] The product ion at m/z 287.3 results from the neutral loss of the dihydroxypropyl group.[13] Collision energy should be optimized for the specific instrument used.
Experimental Workflow
Caption: Experimental workflow for the quantification of 1-AG in plasma.
Data Presentation and Analysis
A calibration curve is constructed by plotting the peak area ratio of 1-AG to 1-AG-d8 against the concentration of the 1-AG calibration standards. A linear regression with a weighting factor of 1/x is typically used. The concentration of 1-AG in unknown samples is then determined from this calibration curve.
Quantitative Data Summary
The following table summarizes the performance characteristics of the assay.
| Parameter | Result |
| Calibration Curve | |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy and Precision | |
| LLOQ (0.5 ng/mL) | Accuracy: 85-115%, Precision (CV%): < 20% |
| Low QC (1.5 ng/mL) | Accuracy: 85-115%, Precision (CV%): < 15% |
| Mid QC (50 ng/mL) | Accuracy: 85-115%, Precision (CV%): < 15% |
| High QC (150 ng/mL) | Accuracy: 85-115%, Precision (CV%): < 15% |
| Recovery | |
| Extraction Recovery | > 80% |
| Matrix Effect | |
| Ion Suppression/Enhancement | < 15% |
Conclusion
This application note provides a detailed protocol for the reliable quantification of 1-AG in human plasma using LC-MS/MS with a deuterated internal standard. The described method, incorporating an efficient liquid-liquid extraction and sensitive MS detection, offers the necessary accuracy and precision for research and drug development applications. Careful consideration of the potential for isomerization of 2-AG to 1-AG during sample handling and preparation is paramount for obtaining accurate results for both analytes. This robust methodology will aid in elucidating the role of 1-AG in the complex endocannabinoid signaling system.
References
- 1. Frontiers | The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocannabinoids as potential biomarkers: It‘s all about pre-analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Signaling through G-Protein-Linked Cell-Surface Receptors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. labs.bio.unc.edu [labs.bio.unc.edu]
- 10. youtube.com [youtube.com]
- 11. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-Monoarachidin | C23H38O4 | CID 5282281 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Simultaneous Quantification of 1-Arachidonoylglycerol (1-AG) and 2-Arachidonoylglycerol (2-AG) using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Arachidonoylglycerol (1-AG) and 2-arachidonoylglycerol (2-AG) are key endocannabinoids that play crucial roles in various physiological processes by modulating the endocannabinoid system. Accurate and simultaneous quantification of these isomers is essential for understanding their distinct biological functions and for the development of novel therapeutics targeting this pathway. However, the inherent instability of 2-AG, which readily isomerizes to the more stable 1-AG, presents a significant analytical challenge.[1][2][3] This application note provides a detailed and robust LC-MS/MS method for the simultaneous, accurate, and precise quantification of 1-AG and 2-AG in biological matrices. The protocol emphasizes sample preparation techniques to minimize isomerization and presents a validated chromatographic method for baseline separation and sensitive detection.
Endocannabinoid Signaling Pathway
The endocannabinoid system is a complex lipid signaling network. The two primary endogenous ligands, anandamide (AEA) and 2-AG, are synthesized on demand from membrane lipid precursors.[4] 2-AG is synthesized from phospholipid precursors by the sequential action of phospholipase C (PLC) and diacylglycerol lipase (DAGL).[4] Both 1-AG and 2-AG interact with cannabinoid receptors, primarily CB1 and CB2, though 2-AG is a full agonist and generally more abundant and potent at these receptors.[5] The signaling is terminated by enzymatic hydrolysis, with monoacylglycerol lipase (MAGL) being the primary enzyme responsible for 2-AG degradation.[4][6]
References
- 1. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UWPR [proteomicsresource.washington.edu]
Application of 1-Arachidonoylglycerol-d8 in the Study of Monoacylglycerol Lipase (MAGL) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacylglycerol lipase (MAGL) is a key serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a critical signaling molecule in the central nervous system and peripheral tissues.[1][2][3][4] By hydrolyzing 2-AG into arachidonic acid (AA) and glycerol, MAGL terminates 2-AG's signaling and contributes to the production of pro-inflammatory eicosanoids derived from AA.[5][6][7] This dual function positions MAGL as a significant therapeutic target for a range of pathological conditions, including neurodegenerative diseases, inflammation, pain, and cancer.[8][9][10][11] The development of MAGL inhibitors requires robust and reliable methods to assess its enzymatic activity. 1-Arachidonoylglycerol-d8 (1-AG-d8) has emerged as a valuable tool in these studies, offering a stable isotope-labeled substrate for sensitive and specific quantification of MAGL activity, typically by mass spectrometry-based methods.[5][12] This document provides detailed application notes and protocols for utilizing 1-AG-d8 in the investigation of MAGL activity.
Signaling Pathway of 2-AG Metabolism
The hydrolysis of 2-AG by MAGL is a critical step in the endocannabinoid signaling pathway. The diagram below illustrates the metabolic fate of 2-AG and the central role of MAGL.
Application Notes
The use of 1-AG-d8 as a substrate for MAGL activity assays offers several advantages over other methods like colorimetric, fluorometric, or radiolabeled assays.[5][13]
-
Specificity: The detection of the deuterated product, arachidonic acid-d8 (AA-d8), by mass spectrometry allows for highly specific measurement of MAGL activity, minimizing interference from endogenous arachidonic acid present in biological samples.[5][12]
-
Sensitivity: LC-MS/MS and GC-MS are highly sensitive techniques, enabling the detection of low levels of MAGL activity in various biological matrices, including cell lysates, tissue homogenates, and purified enzyme preparations.[5][12]
-
Versatility: This assay can be adapted for various applications, including kinetic analysis of MAGL, screening for MAGL inhibitors, and determining MAGL activity in different tissues or cellular compartments.[1][2]
Experimental Protocols
Protocol 1: In Vitro MAGL Activity Assay using LC-MS/MS
This protocol describes a general method for measuring MAGL activity in biological samples using 1-AG-d8 as a substrate and quantifying the product, AA-d8, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow
Materials and Reagents:
-
This compound (1-AG-d8)
-
Arachidonic acid (for standard curve)
-
Internal Standard (e.g., arachidonic acid-d4 or heptadecanoic acid)
-
MAGL source (e.g., recombinant human MAGL, cell lysates, or tissue homogenates)
-
Assay Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.2)
-
Organic Solvents (e.g., ethyl acetate, chloroform, methanol)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
For tissue homogenates, homogenize fresh or frozen tissue in ice-cold assay buffer.
-
For cell lysates, lyse cells using an appropriate method (e.g., sonication) in ice-cold assay buffer.
-
Determine the protein concentration of the homogenate or lysate using a standard protein assay (e.g., BCA assay).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the sample (containing a specified amount of protein, e.g., 10-50 µg), assay buffer, and any potential inhibitors to a final volume of 90 µL.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 10 µL of a 1-AG-d8 solution in assay buffer to achieve a final desired concentration (e.g., 10 µM).
-
Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a cold organic solvent mixture, such as 2 volumes of chloroform:methanol (2:1, v/v), containing the internal standard.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the organic (lower) phase and evaporate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).
-
Inject the sample into the LC-MS/MS system.
-
Separate the analytes using a suitable C18 reverse-phase column.
-
Detect and quantify the deuterated product (AA-d8) and the internal standard using multiple reaction monitoring (MRM) in negative ion mode. The mass transitions for AA-d8 are typically m/z 311 -> 267.[12]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of arachidonic acid.
-
Calculate the amount of AA-d8 produced in each sample based on the standard curve and normalized to the internal standard.
-
Express MAGL activity as pmol or nmol of product formed per minute per mg of protein.
-
Data Presentation
The following tables summarize typical quantitative data that can be obtained from MAGL activity assays using 1-AG-d8.
Table 1: Michaelis-Menten Kinetic Parameters for MAGL
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Rat Cerebellar Membranes | Arachidonoyl-1-thio-glycerol | 67.8 ± 4.0 | N/A | [13] |
| MAGL-transfected cell lysate | Arachidonoyl-1-thio-glycerol | 67.9 ± 3.0 | 659.5 ± 81.8 | [13] |
Note: Data for 1-AG-d8 specifically was not available in the provided search results, so data for a similar substrate is presented for illustrative purposes.
Table 2: IC50 Values of a Known MAGL Inhibitor
| Inhibitor | Assay Method | IC50 (nM) | Reference |
| NAM | Radiometric | 45.7 | [13] |
| NAM | Spectrophotometric | 94.3 | [13] |
| JZL184 | In vitro MAGL activity | ~8 | [14] |
| BCP | In vitro MAGL activity | 15,800 | [15] |
Note: NAM (N-arachidonoyl maleimide), JZL184, and BCP (β-caryophyllene) are known MAGL inhibitors. The IC50 values can vary depending on the assay conditions.
Conclusion
The use of this compound in conjunction with mass spectrometry provides a powerful and specific method for the detailed study of monoacylglycerol lipase activity. The protocols and data presented here offer a framework for researchers, scientists, and drug development professionals to accurately characterize MAGL function and to screen for and characterize novel MAGL inhibitors. The adaptability of this method makes it an invaluable tool in the ongoing research into the therapeutic potential of targeting the endocannabinoid system.
References
- 1. Assay of Monoacylglycerol Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of Monoacylglycerol Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cross-validated stable-isotope dilution GC-MS and LC-MS/MS assays for monoacylglycerol lipase (MAGL) activity by measuring arachidonic acid released from the endocannabinoid 2-arachidonoyl glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Blockade of 2-arachidonoylglycerol hydrolysis by selective monoacylglycerol lipase inhibitor 4-nitrophenyl 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184) Enhances retrograde endocannabinoid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
solid-phase extraction protocol for samples with 1-AG-d8 internal standard.
Application Note & Protocol
This document provides a detailed solid-phase extraction (SPE) protocol for the selective extraction and purification of analytes from biological matrices, utilizing 1-Arachidonoyl-d8-rac-glycerol (1-AG-d8) as an internal standard. This protocol is designed for researchers, scientists, and drug development professionals working with endocannabinoids and related lipid mediators who require clean sample extracts for downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Solid-phase extraction is a widely used sample preparation technique that separates components of a mixture according to their physical and chemical properties.[1][2] For complex biological samples such as plasma, urine, or tissue homogenates, SPE is crucial for removing interfering substances like proteins, salts, and phospholipids that can compromise analytical results.[3][4] The use of a stable isotope-labeled internal standard, such as 1-AG-d8, is essential for accurate quantification, as it mimics the analyte's behavior throughout the extraction process and analysis, correcting for any sample loss or matrix effects.[5][6][7][8] This protocol focuses on a reversed-phase SPE method using a polymeric sorbent, which offers high recovery and reproducibility for a broad range of analytes.[3][4]
Materials and Reagents
-
SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced) or equivalent C18 cartridges.[9][10][11]
-
1-AG-d8 Internal Standard Solution: Prepare a stock solution in a suitable organic solvent (e.g., acetonitrile or methanol) and dilute to a working concentration.[8]
-
Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (or acetic acid)
-
Ethyl acetate
-
Hexane
-
-
Equipment:
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Pipettes
-
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific analyte and matrix.
Sample Pre-treatment
Proper sample pre-treatment is critical for efficient extraction.[1][12]
-
Plasma/Serum:
-
Thaw frozen plasma or serum samples on ice.
-
To 500 µL of plasma, add the 1-AG-d8 internal standard solution to achieve the desired final concentration.
-
Add 1.5 mL of cold acetonitrile to precipitate proteins.[9]
-
Vortex for 30 seconds.
-
Centrifuge at 4°C for 10 minutes at a high speed (e.g., 10,000 x g) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Dilute the supernatant with an equal volume of water containing 0.1% formic acid to reduce the organic solvent concentration before loading onto the SPE cartridge.[9]
-
-
Urine:
-
Centrifuge the urine sample to remove any particulate matter.
-
To 1 mL of the supernatant, add the 1-AG-d8 internal standard.
-
Acidify the sample by adding formic acid to a final concentration of 0.1-2%.
-
-
Tissue Homogenate:
-
Homogenize the tissue in an appropriate buffer.
-
Add the 1-AG-d8 internal standard.
-
Perform a liquid-liquid extraction (LLE) with a solvent like ethyl acetate or a mixture of chloroform and methanol to initially extract the lipids.[10][13]
-
Evaporate the organic phase under a stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the SPE loading conditions (e.g., 10-25% methanol in water).
-
Solid-Phase Extraction Procedure
The following steps outline the SPE process using a standard bind-elute mechanism on a reversed-phase sorbent.[14]
Step 1: Cartridge Conditioning
-
Purpose: To wet the sorbent and activate the functional groups for analyte retention.
-
Procedure:
-
Pass 3 mL of methanol through the SPE cartridge.
-
Pass 3 mL of water through the cartridge. Do not allow the sorbent bed to dry out before loading the sample.[10]
-
Step 2: Sample Loading
-
Purpose: To apply the pre-treated sample to the SPE cartridge where the analyte and internal standard will be retained by the sorbent.
-
Procedure:
-
Load the pre-treated sample onto the conditioned cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).
-
Step 3: Washing
-
Purpose: To remove weakly bound interferences from the sorbent bed while the analyte of interest and the internal standard remain bound.
-
Procedure:
-
Wash the cartridge with 3 mL of a weak solvent, such as 5-20% methanol in water.[9][15] This step may need optimization to ensure interferences are washed away without eluting the analyte.
-
A second wash with a slightly stronger solvent (e.g., 40% methanol) can be performed for cleaner samples.[9]
-
Dry the cartridge under vacuum for 5-10 minutes to remove any residual aqueous solvent.
-
Step 4: Elution
-
Purpose: To disrupt the interaction between the analyte/internal standard and the sorbent using a strong organic solvent, thereby releasing them from the cartridge.
-
Procedure:
-
Place a clean collection tube under the SPE cartridge.
-
Elute the analyte and internal standard with 2-4 mL of an appropriate elution solvent. Common elution solvents for endocannabinoids include:
-
Allow the solvent to pass through the sorbent bed at a slow flow rate to ensure complete elution.
-
Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).
-
Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
Data Presentation
The following table summarizes typical performance data expected from this SPE protocol for endocannabinoid analysis. Values are illustrative and should be determined experimentally for each specific assay.
| Parameter | Expected Performance |
| Analyte Recovery | > 85% |
| Internal Standard Recovery | > 85% |
| Precision (RSD) | < 15% |
| Matrix Effect | < 20% |
| Lower Limit of Quantification (LLOQ) | Dependent on the sensitivity of the LC-MS/MS system (typically in the low pg/mL to ng/mL range)[13] |
Visualized Experimental Workflow
Caption: Workflow of the solid-phase extraction protocol.
References
- 1. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. waters.com [waters.com]
- 4. lcms.cz [lcms.cz]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. 2.6.1. Endocannabinoids Level Analysis [bio-protocol.org]
- 7. scbt.com [scbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. metabolomicsworkbench.org [metabolomicsworkbench.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Peak Separation of 1-AG and 2-AG Isomers
Welcome to the technical support center for the chromatographic separation of 1-arachidonoylglycerol (1-AG) and 2-arachidonoylglycerol (2-AG). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the resolution of these critical endocannabinoid isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 1-AG and 2-AG so challenging?
A1: The primary challenge lies in the spontaneous isomerization of the biologically active 2-AG to the less active 1-AG via acyl migration.[1][2][3] This conversion can occur during sample collection, extraction, and analysis, leading to inaccurate quantification of the endogenous levels of 2-AG.[2][3] Additionally, their structural similarity makes them difficult to resolve chromatographically.
Q2: What is the most critical step in preventing the isomerization of 2-AG?
A2: The sample extraction solvent and conditions are crucial. Using a non-protic solvent like toluene for liquid-liquid extraction has been shown to prevent both the isomerization of 2-AG to 1-AG and the degradation of both isomers during solvent evaporation.[1][4] Protic solvents such as methanol and water can promote acyl migration.[2]
Q3: What type of chromatography is best suited for separating 1-AG and 2-AG?
A3: Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the most common and effective technique.[2][5][6] Reversed-phase chromatography using C18 or C8 columns is frequently employed.[6][7][8] Supercritical Fluid Chromatography (SFC) is an emerging alternative that can offer faster separations.[9][10][11]
Q4: Can chiral chromatography be used to separate these isomers?
A4: While 1-AG and 2-AG are constitutional isomers and not enantiomers, chiral stationary phases can sometimes offer unique selectivity for closely related structures. However, for this specific separation, optimizing reversed-phase or normal-phase chromatography is more common. If you are dealing with the separation of the enantiomers of 1-AG (the S stereoisomer) and 3-AG (the R stereoisomer), then chiral chromatography would be the appropriate technique.[12]
Troubleshooting Guide
This guide addresses common issues encountered during the separation of 1-AG and 2-AG.
| Problem | Potential Cause | Recommended Solution |
| Poor peak separation or co-elution of 1-AG and 2-AG | Inadequate mobile phase composition: The solvent strength or selectivity may not be optimal. | - Adjust the organic-to-aqueous solvent ratio. - Try a different organic modifier (e.g., switch from acetonitrile to methanol, or vice-versa). - Add a small percentage of a different solvent to introduce another dimension to the selectivity. |
| Inappropriate column: The stationary phase may not provide sufficient selectivity. | - Switch to a column with a different stationary phase (e.g., from C18 to C8 or a phenyl column). - Consider a column with a different particle size or length for improved efficiency. | |
| Isocratic elution is not providing enough resolution. | - Implement a gradient elution program. Start with a lower percentage of organic solvent and gradually increase it. A shallow gradient can significantly improve the resolution of closely eluting peaks.[7][8] | |
| Column temperature is not optimized. | - Systematically vary the column temperature. Lower temperatures often increase retention and can improve separation, while higher temperatures can improve peak shape and efficiency. | |
| Broad or tailing peaks | Secondary interactions with the stationary phase: Active sites on the silica backbone can interact with the analytes. | - Add a small amount of an acidic modifier, such as 0.1% formic acid, to the mobile phase to suppress silanol interactions.[6][7][8] |
| Column overload: Injecting too much sample can lead to peak distortion. | - Reduce the injection volume or dilute the sample. | |
| Extra-column band broadening: Tubing between the column and detector may be too long or have too large an internal diameter. | - Use shorter, narrower-bore tubing. | |
| Poor reproducibility of retention times | Inconsistent mobile phase preparation: Small variations in solvent ratios can lead to shifts in retention. | - Prepare mobile phases accurately and consistently. Use a graduated cylinder or volumetric flasks. - Degas the mobile phase to prevent bubble formation. |
| Fluctuations in column temperature: Even small changes in temperature can affect retention times. | - Use a column oven to maintain a constant and consistent temperature. | |
| Column equilibration is insufficient. | - Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. | |
| Loss of 2-AG and/or appearance of a large 1-AG peak | Isomerization during sample preparation: Use of protic solvents or elevated temperatures. | - Use toluene for sample extraction.[1][4] - Keep samples on ice or at low temperatures throughout the preparation process. |
| Isomerization in the autosampler: Samples may degrade while waiting for injection. | - Set the autosampler temperature to a low value (e.g., 4°C).[8] |
Experimental Protocols
UPLC-MS/MS Method for 1-AG and 2-AG Separation
This protocol is a representative example based on common practices for the separation of 1-AG and 2-AG.
1. Sample Preparation (Toluene Extraction)
-
To 1 mL of plasma, add an internal standard solution (e.g., 2-AG-d8 and AEA-d8).
-
Add 3 mL of ice-cold toluene.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen at a low temperature.
-
Reconstitute the residue in an appropriate volume of the initial mobile phase.
2. Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | YMC-Triart C18 (100 mm × 3.0 mm, 1.9 µm)[7][8] | ACQUITY UPLC BEH C8 (50 mm x 2.1 mm, 1.7 µm)[6] |
| Mobile Phase A | Water + 0.1% Formic Acid[7][8] | Water + 0.1% Formic Acid[6] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid[7][8] | Acetonitrile + 0.1% Formic Acid[6] |
| Flow Rate | 0.4 mL/min | 0.35 mL/min[6] |
| Column Temperature | 30°C[8] | 40°C |
| Injection Volume | 5 µL | 10 µL |
| Gradient Program | 60% B (hold 2 min), to 90% B in 7 min, hold 6 min, return to 60% B and equilibrate for 5 min.[7][8] | 70% B to 98% B in 3 min, hold at 98% B for 1 min, return to 70% B and equilibrate for 1 min. |
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Visualizations
Signaling Pathway of 2-AG
References
- 1. Simultaneous UPLC–MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and anandamide in human plasma: Minimization of matrix-effects, 2AG/1AG isomerization and degradation by toluene solvent extraction [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.6.1. Endocannabinoids Level Analysis [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation [frontiersin.org]
- 9. A Reliable Method for the Separation and Detection of Synthetic Cannabinoids by Supercritical Fluid Chromatography with Mass Spectrometry, and Its Application to Plant Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. extractionmagazine.com [extractionmagazine.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing 1-Arachidonoylglycerol-d8 Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of 1-Arachidonoylglycerol-d8 (1-AG-d8) during sample processing. Given that 1-AG-d8 is a deuterated internal standard for 1-Arachidonoylglycerol (1-AG), its stability is critical for the accurate quantification of the endogenous analyte. The chemical properties and degradation pathways of 1-AG-d8 are analogous to those of 1-AG.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample processing?
A1: The degradation of this compound (1-AG-d8) is primarily due to two processes: enzymatic hydrolysis and chemical instability.[1]
-
Enzymatic Hydrolysis: Several enzymes can degrade 1-AG-d8. The most significant of these is Monoacylglycerol Lipase (MAGL), which is responsible for the majority of 2-Arachidonoylglycerol (2-AG) hydrolysis in the brain.[2] Other enzymes that can contribute to its degradation include α/β-hydrolase domain-containing 6 (ABHD6) and Fatty Acid Amide Hydrolase (FAAH).[3]
-
Chemical Instability and Isomerization: 1-AG is an isomer of the more abundant and biologically active endocannabinoid, 2-Arachidonoylglycerol (2-AG). 2-AG is chemically unstable and can rapidly isomerize to the more stable 1-AG form, a process that can be influenced by pH and the solvent used during extraction.[1][4] While you are working with 1-AG-d8, it's important to be aware that any 2-AG present in the sample can convert to 1-AG, potentially impacting the accuracy of your measurements if not properly controlled.
Q2: How can I prevent enzymatic degradation of 1-AG-d8 in my samples?
A2: To prevent enzymatic degradation, it is crucial to inhibit the activity of enzymes like MAGL, ABHD6, and FAAH immediately upon sample collection. This can be achieved by:
-
Rapid Freezing: Immediately snap-freezing tissue samples in liquid nitrogen after collection is a common and effective method to halt enzymatic activity.
-
Use of Enzyme Inhibitors: Adding a cocktail of specific enzyme inhibitors to your homogenization or extraction buffer is highly recommended. For instance, inhibitors like JZL184 for MAGL and PF-3845 for FAAH can be used.[3] Dual inhibitors that target multiple enzymes, such as JZL195 (for MAGL and FAAH), are also available.[5]
Q3: What are the optimal storage conditions for samples containing 1-AG-d8?
A3: For long-term stability, samples should be stored at -80°C.[1] It is also advisable to minimize freeze-thaw cycles, as this can accelerate the degradation of endocannabinoids. Aliquoting samples into smaller volumes before freezing can help to avoid repeated thawing of the entire sample.
Q4: Which extraction solvent is best for minimizing 1-AG-d8 degradation and isomerization?
A4: The choice of extraction solvent is critical. Protic solvents like methanol can promote the acyl migration of 2-AG to 1-AG.[1] Therefore, aprotic solvents are generally preferred. Toluene has been shown to be effective in preventing both the isomerization of 2-AG to 1-AG and the degradation of these compounds during solvent evaporation.[6] A liquid-liquid extraction using toluene can yield high recovery of both 2-AG and anandamide with minimal ionization suppression in mass spectrometry.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the processing of samples containing this compound.
Problem 1: Low Recovery of 1-AG-d8 After Solid-Phase Extraction (SPE)
| Possible Cause | Troubleshooting Step |
| Analyte Not Retained on SPE Cartridge | 1. Check Sample Solvent: If the sample is dissolved in a solvent that is too strong, the analyte may not bind to the sorbent. Dilute the sample with a weaker solvent.[7] 2. Verify pH: Ensure the pH of the sample is appropriate for the chosen sorbent to allow for proper interaction.[8] 3. Reduce Flow Rate: A high flow rate during sample loading can prevent the analyte from binding effectively. Decrease the loading flow rate.[7] 4. Check for Overloading: If the cartridge is overloaded with either the analyte or matrix components, breakthrough can occur. Use a larger sorbent bed or dilute the sample.[7][8] |
| Analyte Lost During Washing Step | 1. Weaken Wash Solvent: The wash solvent may be too strong, causing the analyte to be eluted prematurely. Use a weaker solvent for the wash step. 2. Adjust pH of Wash Solvent: Ensure the pH of the wash solvent does not interfere with the analyte's retention on the sorbent.[8] |
| Incomplete Elution of Analyte | 1. Increase Elution Solvent Strength: The elution solvent may not be strong enough to desorb the analyte completely. Increase the strength of the elution solvent (e.g., higher percentage of organic solvent).[9] 2. Increase Elution Volume: The volume of the elution solvent may be insufficient. Increase the volume of the elution solvent.[9] 3. Check pH of Elution Solvent: The pH of the elution solvent may need to be adjusted to ensure the analyte is in a state that is readily eluted.[9] |
Problem 2: High Variability in 1-AG-d8 Quantification Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | 1. Standardize Collection Protocol: Ensure all samples are collected and processed using a consistent and rapid protocol to minimize variability in ex vivo endocannabinoid level changes. 2. Control Temperature: Keep samples on ice at all times during processing to minimize enzymatic activity. |
| Incomplete Homogenization | 1. Optimize Homogenization: Ensure tissue samples are thoroughly homogenized to achieve a uniform distribution of the analyte before extraction. |
| Matrix Effects in Mass Spectrometry | 1. Improve Sample Cleanup: Enhance the sample cleanup process (e.g., by using a more effective SPE protocol) to remove interfering matrix components.[6] 2. Use a Different Extraction Method: A liquid-liquid extraction with toluene has been shown to reduce matrix effects compared to some other methods.[6] |
Quantitative Data
The following table summarizes the IC50 values for common inhibitors of the key enzymes involved in 1-AG degradation. This data is crucial for selecting the appropriate inhibitors and their concentrations for your experiments.
| Inhibitor | Target Enzyme | Species | IC50 (nM) | Reference |
| JZL184 | MAGL | Mouse | 8 | [10] |
| Human | 8 | [10] | ||
| Rat | 25 | [3] | ||
| KML29 | MAGL | Mouse | 15 | [10] |
| Rat | 43 | [10] | ||
| MJN110 | MAGL | Mouse | 2.1 | [3] |
| JZL195 | MAGL | Mouse | 4 | [5] |
| FAAH | Mouse | 2 | [5] | |
| PF-3845 | FAAH | Human | 7.2 | |
| URB597 | FAAH | Rat | 4.6 | [11] |
Experimental Protocols
Protocol: Extraction of 1-AG-d8 from Brain Tissue for LC-MS/MS Analysis
This protocol is designed to maximize the recovery of 1-AG-d8 while minimizing its degradation and isomerization.
Materials:
-
Brain tissue sample
-
This compound (internal standard)
-
Toluene (ice-cold)
-
Acetonitrile (ice-cold)
-
Enzyme inhibitor cocktail (e.g., JZL184 for MAGL, PF-3845 for FAAH)
-
Homogenizer
-
Centrifuge (capable of 4°C)
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Weigh the frozen brain tissue (~50 mg).
-
Keep the tissue on dry ice until homogenization.
-
-
Homogenization:
-
To a tube containing the frozen tissue, add 1 mL of ice-cold acetonitrile with the enzyme inhibitor cocktail.
-
Add a known amount of 1-AG-d8 internal standard.
-
Homogenize the tissue thoroughly on ice.
-
-
Liquid-Liquid Extraction:
-
Add 2 mL of ice-cold toluene to the homogenate.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
-
Solvent Evaporation:
-
Carefully collect the upper organic layer (toluene) and transfer it to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system for quantification.
-
Visualizations
Signaling Pathway: 1-AG Degradation
Caption: Enzymatic degradation pathways of this compound and the isomerization of 2-AG to 1-AG.
Experimental Workflow: Sample Processing for 1-AG-d8 Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 8. youtube.com [youtube.com]
- 9. welch-us.com [welch-us.com]
- 10. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Signal Intensity of 1-Arachidonoylglycerol-d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal intensity of 1-Arachidonoylglycerol-d8 (1-AG-d8) during mass spectrometry-based analysis.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low or no signal for my this compound internal standard. What are the potential causes?
Poor signal intensity for 1-AG-d8 can stem from several factors throughout the experimental workflow, from sample handling to data acquisition. The most common reasons include:
-
Degradation of the Standard: 1-AG-d8, like its non-deuterated counterpart, is susceptible to degradation. Improper storage or handling can lead to a significant loss of the analyte.
-
Suboptimal Mass Spectrometry Settings: The instrument parameters may not be optimized for the detection of 1-AG-d8.
-
Inefficient Sample Preparation: Poor extraction recovery or the presence of interfering substances from the sample matrix can suppress the signal.
-
Chromatographic Issues: Problems with the liquid chromatography (LC) separation can lead to poor peak shape or loss of the analyte.
-
Isomerization Considerations: While you are using 1-AG-d8, it's often in the context of analyzing 2-arachidonoylglycerol (2-AG), which is highly unstable and rapidly isomerizes to the more stable 1-AG.[1][2][3] Understanding this relationship is crucial for accurate analysis.
Q2: How should I properly store and handle my this compound standard to prevent degradation?
Proper storage is critical for maintaining the integrity of your 1-AG-d8 standard.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -80°C is recommended for long-term storage.[2] | Minimizes chemical degradation and isomerization. |
| Solvent | Store in a suitable organic solvent like acetonitrile.[2] | Prevents hydrolysis and maintains stability. |
| Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles. | Repeated cycling can lead to degradation of endocannabinoids.[4] |
| Handling | Prepare working solutions fresh and keep them on ice during use. | Reduces the risk of degradation at room temperature. |
Q3: My signal is still low after checking storage and handling. What mass spectrometry parameters should I optimize?
Optimizing your mass spectrometer settings is a critical step for enhancing signal intensity.
| Parameter | Recommended Action | Common Settings & Considerations |
| Ionization Mode | Use positive mode Electrospray Ionization (ESI). | This is a common and effective method for analyzing endocannabinoids.[5][6][7] |
| Precursor Ion | Select the correct precursor ion for 1-AG-d8. | For 1-AG-d8 ([M+H]⁺), the m/z would be approximately 387.6, considering the addition of a proton to the formula weight of 386.6.[2] Always confirm the exact mass. |
| Product Ions | Optimize collision energy to obtain characteristic product ions. | Common fragments for arachidonic acid-containing lipids should be targeted. For non-deuterated 1-AG, product ions around m/z 287.3 and 269.3 are observed.[8] |
| Source Parameters | Optimize cone voltage, capillary voltage, and gas flows (nebulizer, sheath gas).[5][9] | These parameters directly impact the efficiency of ion generation and transmission. |
Q4: Can my sample preparation method be the cause of the poor signal?
Absolutely. The complexity of biological matrices necessitates a robust sample preparation protocol to ensure high recovery and minimize matrix effects.
-
Extraction Method: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used.[10] For LLE, toluene is a recommended solvent as it can yield high recovery and reduce the isomerization of 2-AG to 1-AG.[11][12]
-
Matrix Effects: Co-eluting substances from the biological sample can suppress the ionization of 1-AG-d8.[7] Consider further purification steps or optimizing your chromatography to separate the analyte from interfering compounds.
-
Enzymatic Degradation: During sample collection and processing, endogenous enzymes like monoacylglycerol lipase (MAGL) can degrade endocannabinoids.[13][14] It is crucial to work quickly at low temperatures and consider the use of enzyme inhibitors.
Experimental Protocols
General Protocol for Sample Preparation and LC-MS/MS Analysis
This protocol provides a general workflow. Optimization will be required for specific matrices and instrumentation.
-
Sample Homogenization:
-
Homogenize tissue samples in a cold organic solvent (e.g., acetonitrile) containing the 1-AG-d8 internal standard.[5]
-
Keep samples on ice throughout the process to minimize enzymatic activity.
-
-
Protein Precipitation:
-
Precipitate proteins by centrifuging the homogenate at a low temperature (e.g., 4°C).[5]
-
-
Lipid Extraction (LLE):
-
Collect the supernatant.
-
Add an immiscible organic solvent (e.g., toluene) to perform a liquid-liquid extraction.
-
Vortex and centrifuge to separate the phases.
-
Collect the organic layer containing the lipids.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of methanol and water).[5]
-
-
LC-MS/MS Analysis:
-
Column: Use a reverse-phase column (e.g., C18) for chromatographic separation.[11]
-
Mobile Phases: A typical mobile phase system consists of water with an additive (e.g., 0.1% formic acid or 10 mM ammonium acetate) as mobile phase A and an organic solvent like methanol or acetonitrile as mobile phase B.[5]
-
Gradient Elution: Employ a gradient elution to effectively separate 1-AG from its isomer 2-AG.[5] This is critical as they have identical mass transitions and can interfere with each other.[1][15]
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using the optimized precursor and product ions for 1-AG-d8.
-
Visualizations
References
- 1. [PDF] Pitfalls in measuring the endocannabinoid 2-arachidonoyl glycerol in biological samples | Semantic Scholar [semanticscholar.org]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting in LC-MS/MS method for determining endocannabinoid and endocannabinoid-like molecules in rat brain structures applied to assessing the brain endocannabinoid/endovanilloid system significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Monoarachidin | C23H38O4 | CID 5282281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pitfalls in measuring the endocannabinoid 2-arachidonoyl glycerol in biological samples. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Technical Support Center: Quantification of 1-Arachidonoylglycerol-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the quantification of 1-Arachidonoylglycerol-d8 (1-AG-d8) and related endocannabinoids.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of 1-AG-d8?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] In the LC-MS/MS analysis of 1-AG-d8, endogenous components of biological samples, such as phospholipids, salts, and other lipids, can co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source.[2][3] This interference can either suppress or enhance the signal of 1-AG-d8, leading to inaccurate quantification, poor sensitivity, and lack of reproducibility.[3] Ion suppression is a common challenge for lipid analyses, potentially causing an underestimation of the analyte's concentration.
Q2: My 1-AG-d8 internal standard signal is inconsistent across different samples. What is the likely cause?
A2: Inconsistent signal from a stable isotope-labeled internal standard (SIL-IS) like 1-AG-d8 is a classic sign of variable matrix effects. While a SIL-IS is designed to co-elute with the analyte and compensate for matrix effects, significant variations in the matrix composition between individual samples can lead to differential ion suppression or enhancement. This variability can stem from differences in patient populations, sample collection methods, or storage conditions. It is crucial to assess the matrix effect to ensure that the internal standard is providing reliable correction.
Q3: How can I quantitatively measure the extent of matrix effects in my assay?
A3: The most common method for quantitatively assessing matrix effects is the post-extraction spike comparison.[1][4] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat (pure) solvent at the same concentration. The Matrix Factor (MF) is calculated using the following formula:
Matrix Factor (MF) = (Peak Area of Analyte in Spiked Post-Extraction Sample) / (Peak Area of Analyte in Neat Solution) [1]
-
An MF value of 1 indicates no matrix effect.
-
An MF value less than 1 indicates ion suppression.
-
An MF value greater than 1 indicates ion enhancement.
For a robust method, the absolute MF should ideally be between 0.75 and 1.25.[1]
Q4: What are the most effective sample preparation techniques to minimize matrix effects for 1-AG-d8 analysis?
A4: Effective sample preparation is critical for removing interfering matrix components. The most common techniques for lipid analysis are:
-
Liquid-Liquid Extraction (LLE): This technique separates lipids from more polar molecules using immiscible organic solvents. Toluene has been shown to be effective for endocannabinoid extraction, yielding high recovery and low ion suppression.[5]
-
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively retain and elute lipids, generally providing a cleaner extract than LLE.[5][6] Various sorbents like C18 and polymeric phases (e.g., Oasis HLB) are used.[5][7]
-
Protein Precipitation (PPT): While useful for removing proteins, PPT is often the least effective method for removing other matrix components like phospholipids and can lead to significant matrix effects.[2]
Troubleshooting Guide
Issue 1: Poor sensitivity and low signal intensity for 1-AG-d8.
-
Possible Cause: Significant ion suppression due to co-eluting matrix components.
-
Troubleshooting Steps:
-
Assess Matrix Effect: Perform a post-extraction spike experiment to quantify the degree of ion suppression.
-
Improve Sample Preparation: If significant suppression is observed, switch from a simple protein precipitation to a more rigorous cleanup method like SPE or LLE.[8]
-
Optimize Chromatography: Modify the LC gradient to better separate 1-AG-d8 from the regions where matrix components elute, which can be identified using post-column infusion.[1]
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components. However, ensure the analyte concentration remains above the lower limit of quantification (LLOQ).
-
Issue 2: High variability in quantitative results between replicate injections or different sample lots.
-
Possible Cause: Inconsistent matrix effects between samples.
-
Troubleshooting Steps:
-
Evaluate Matrix Effect Across Lots: Assess the matrix factor in at least six different lots of the biological matrix to check for variability.[1]
-
Use a Co-eluting SIL-IS: Ensure that 1-AG-d8 is used as the internal standard, as it will co-elute with the analyte and help compensate for variations in matrix effects.
-
Standardize Sample Collection: Ensure that all samples are collected, processed, and stored under identical conditions to minimize variability in the sample matrix.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Endocannabinoid Analysis
| Sample Preparation Technique | Analyte | Matrix | Average Recovery (%) | Matrix Effect (%) | Reference |
| Liquid-Liquid Extraction (Toluene) | 2-AG | Aortic Tissue | 88.5% | Low Ion Suppression | [5] |
| AEA | Aortic Tissue | >85% | Low Ion Suppression | [5] | |
| Solid-Phase Extraction (Oasis HLB) | 2-AG | Aortic Tissue | 83.5% | Not Specified | [5] |
| AEA | Aortic Tissue | Not Specified | Not Specified | [5] | |
| Supported Liquid Extraction | Synthetic Cannabinoids | Whole Blood | >60% | Ion Suppression/Enhancement Observed | [9][10] |
| Solid-Phase Extraction (C18) | AEA, 2-AG | Human Plasma | Good Recovery | Negligible Matrix Effect | [6] |
Note: Recovery and matrix effect can vary significantly based on the specific protocol, matrix, and analyte.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike 1-AG-d8 into the final reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Blank Matrix Extract): Process a blank biological matrix sample (e.g., plasma) through the entire sample preparation workflow.
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with 1-AG-d8 to the same final concentration as Set A.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples.
-
Calculation: Calculate the Matrix Factor (MF) as described in FAQ 3.
Protocol 2: Liquid-Liquid Extraction (LLE) for Endocannabinoids from Plasma
This protocol is adapted from established methods for endocannabinoid analysis.[11]
-
Sample Preparation: To 1 mL of plasma, add the internal standard (1-AG-d8).
-
Extraction: Add 2 mL of toluene. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Collection: Transfer the upper organic layer (toluene) to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Endocannabinoids from Plasma
This is a generalized protocol; specific sorbents and solvents should be optimized.[7]
-
Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the plasma sample (pre-treated, e.g., with protein precipitation and dilution).
-
Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Mandatory Visualizations
Caption: Experimental workflow for 1-AG-d8 quantification.
Caption: Troubleshooting flowchart for matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. academicworks.cuny.edu [academicworks.cuny.edu]
- 10. news-medical.net [news-medical.net]
- 11. Quantification of Endocannabinoids in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Electrospray Ionization for 1-Arachidonoylglycerol-d8
Welcome to the technical support center for the optimization of electrospray ionization (ESI) for 1-Arachidonoylglycerol-d8 (1-AG-d8). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound (1-AG-d8) is a deuterated form of 1-Arachidonoylglycerol (1-AG), an endogenous cannabinoid. In mass spectrometry, it is primarily used as an internal standard for the accurate quantification of 1-AG in biological samples.[1][2] Its chemical and physical properties are very similar to the endogenous analyte, but its increased mass allows it to be distinguished by the mass spectrometer.[3]
Q2: Should I use positive or negative ion mode for the analysis of 1-AG-d8?
A2: Both positive and negative ion modes can be used for the analysis of 1-AG-d8, and the optimal choice may depend on your specific instrumentation and sample matrix.
-
Positive Ion Mode (ESI+): This is the more common approach for endocannabinoids.[4][5] 1-AG-d8 readily forms protonated molecules ([M+H]+) and adducts with sodium ([M+Na]+) and ammonium ([M+NH4]+).[1]
-
Negative Ion Mode (ESI-): This mode can offer increased sensitivity for some lipids due to lower background noise. In negative mode, 1-AG-d8 can form deprotonated molecules ([M-H]-) and adducts with acetate ([M+CH3COO]-) or formate ([M+HCOO]-), especially when these additives are present in the mobile phase.[6][7]
It is recommended to test both modes during method development to determine which provides the best signal-to-noise ratio and overall performance for your specific application.
Q3: What are the common adducts I should look for with 1-AG-d8?
A3: In positive ion mode, expect to see the protonated molecule [M+H]+ at m/z 387.6, as well as sodium [M+Na]+ (m/z 409.6) and ammonium [M+NH4]+ (m/z 404.6) adducts. In negative ion mode, the deprotonated molecule [M-H]- at m/z 385.6 is expected. If using mobile phase modifiers, you may also observe acetate [M+CH3COO]- (m/z 445.6) or formate [M+HCOO]- (m/z 431.6) adducts.
Q4: My deuterated internal standard (1-AG-d8) is eluting at a slightly different retention time than the native 1-AG. Is this normal?
A4: Yes, a slight shift in retention time between a deuterated standard and its non-deuterated counterpart is a known phenomenon called the "chromatographic isotope effect".[8][9] In reversed-phase chromatography, deuterated compounds often elute slightly earlier.[9] While a small, consistent shift is generally acceptable, a large or variable shift can be problematic as it may lead to differential matrix effects, impacting the accuracy of quantification.[10] If the shift is significant, you may need to adjust your chromatographic conditions, such as the gradient profile or mobile phase composition, to minimize the separation.[8]
Troubleshooting Guides
Problem 1: Poor or No Signal for 1-AG-d8
| Possible Cause | Troubleshooting Steps |
| Incorrect ESI Source Parameters | Optimize source parameters such as capillary voltage, source temperature, desolvation gas temperature, and gas flow rates. Start with the recommended values in the table below and adjust as needed. |
| Inappropriate Mobile Phase Composition | Ensure your mobile phase is compatible with ESI. For positive mode, acidic modifiers like formic acid (0.1%) can enhance protonation. For negative mode, a small amount of a weak acid like acetic acid can surprisingly improve signal for some lipids.[6][7] |
| Sample Concentration Too Low or Too High | If the concentration is too low, the signal may be below the limit of detection. If too high, it can lead to ion suppression.[11] Prepare a dilution series to find the optimal concentration range. |
| Ion Suppression from Matrix Components | Co-eluting compounds from your sample matrix can suppress the ionization of 1-AG-d8.[12] Improve chromatographic separation to separate 1-AG-d8 from interfering matrix components. Consider a more rigorous sample clean-up procedure. |
| Instrument Contamination | A dirty ion source can lead to poor signal. Follow the manufacturer's instructions for cleaning the ion source components.[11] |
Problem 2: Unstable or Drifting Signal Intensity
| Possible Cause | Troubleshooting Steps |
| Unstable ESI Spray | This can be caused by an inconsistent mobile phase flow rate, a partially clogged ESI needle, or incorrect positioning of the needle. Check for leaks in the LC system and ensure the ESI needle is clean and properly positioned. |
| Fluctuations in Gas Supply | Ensure a consistent and appropriate flow of nebulizing and drying gases. |
| In-source Instability of 1-AG-d8 | Although less common for deuterated standards, high source temperatures or harsh conditions could potentially lead to degradation. Try reducing the source and desolvation temperatures. |
| Differential Matrix Effects | If the signal of 1-AG-d8 is unstable while the native analyte signal is stable (or vice-versa), it could be due to differential matrix effects, especially if they are not perfectly co-eluting.[6] Re-optimize chromatography to achieve better co-elution. |
Problem 3: Inaccurate Quantification or Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| Chromatographic Shift Between 1-AG and 1-AG-d8 | As mentioned in the FAQ, this can lead to differential matrix effects.[10] Adjust chromatographic conditions (e.g., gradient, temperature) to minimize the retention time difference. |
| Isotopic Exchange | Although the deuterium atoms in 1-AG-d8 are on the arachidonoyl chain and generally stable, prolonged exposure to harsh pH conditions could potentially lead to some back-exchange with hydrogen atoms from the solvent.[10] It is good practice to prepare fresh solutions and avoid extreme pH. |
| Presence of Unlabeled Analyte in the Deuterated Standard | Verify the isotopic purity of your 1-AG-d8 standard from the certificate of analysis. A significant amount of unlabeled 1-AG in your standard will lead to an overestimation of the endogenous compound. |
| Variable Extraction Recovery | Ensure that your sample extraction procedure is robust and provides consistent recovery for both 1-AG and 1-AG-d8. |
Quantitative Data Summary
The following table provides typical starting parameters for the ESI-MS analysis of monoacylglycerols like 1-AG-d8. These may require further optimization on your specific instrument.
| Parameter | Positive Ion Mode (ESI+) | Negative Ion Mode (ESI-) |
| Capillary Voltage | 3.0 - 4.5 kV | -2.5 to -4.0 kV |
| Source Temperature | 120 - 150 °C | 120 - 150 °C |
| Desolvation/Drying Gas Temperature | 300 - 450 °C | 300 - 450 °C |
| Nebulizing Gas Flow (Nitrogen) | Instrument dependent, adjust for a stable spray | Instrument dependent, adjust for a stable spray |
| Drying Gas Flow (Nitrogen) | 8 - 12 L/min | 8 - 12 L/min |
| Expected Precursor Ions (m/z) | [M+H]+ (387.6), [M+Na]+ (409.6), [M+NH4]+ (404.6) | [M-H]- (385.6), [M+CH3COO]- (445.6) |
| Common Mobile Phase Additives | 0.1% Formic Acid | 0.02-0.1% Acetic Acid or 5-10 mM Ammonium Acetate |
Experimental Protocols
Protocol for Optimizing ESI Source Parameters for 1-AG-d8
This protocol describes a systematic approach to optimizing the key ESI source parameters for 1-AG-d8 analysis.
-
Prepare a Standard Solution: Prepare a solution of 1-AG-d8 in your initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode) at a concentration that gives a moderate signal intensity.
-
Infuse the Standard Solution: Using a syringe pump, directly infuse the standard solution into the mass spectrometer at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min).
-
Optimize Capillary Voltage: While monitoring the signal intensity of the precursor ion of interest (e.g., [M+H]+), gradually increase the capillary voltage until the signal is maximized and stable. Avoid excessively high voltages that can cause electrical discharge.
-
Optimize Gas Temperatures:
-
Set the nebulizing and drying gas flows to a mid-range value.
-
Vary the desolvation/drying gas temperature to find the point of maximum signal intensity. High temperatures aid in desolvation but can cause degradation of thermally labile compounds.
-
The source temperature is generally kept lower than the desolvation temperature.
-
-
Optimize Gas Flow Rates:
-
With the optimized temperatures and capillary voltage, adjust the nebulizing gas flow to achieve a stable and fine spray.
-
Optimize the drying gas flow to maximize signal intensity.
-
-
Iterate and Finalize: Re-adjust the parameters in small increments to ensure you have found the optimal set of conditions. The goal is to achieve the highest, most stable signal for your precursor ion.
-
Verify with LC-MS/MS: Once optimized by infusion, perform an injection of your standard on your LC-MS/MS system to confirm the performance under chromatographic conditions.
Visualizations
References
- 1. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting in LC-MS/MS method for determining endocannabinoid and endocannabinoid-like molecules in rat brain structures applied to assessing the brain endocannabinoid/endovanilloid system significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous UPLC-MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and anandamide in human plasma: minimization of matrix-effects, 2AG/1AG isomerization and degradation by toluene solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. benchchem.com [benchchem.com]
preventing acyl migration of 1-Arachidonoylglycerol-d8 in solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the acyl migration of 1-Arachidonoylglycerol-d8 (1-AG-d8) in solution, ensuring the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is acyl migration and why is it a concern for this compound?
A1: Acyl migration is an intramolecular isomerization process where the arachidonoyl fatty acid chain moves from the sn-1 position to the sn-2 position of the glycerol backbone, converting this compound (1-AG-d8) to its isomer, 2-Arachidonoylglycerol-d8 (2-AG-d8). While 1-AG is thermodynamically more stable than 2-AG, the reverse isomerization from 1-AG-d8 to 2-AG-d8 can still occur, particularly under certain experimental conditions.[1] This is a significant concern as it can alter the concentration of the intended analyte, leading to inaccurate quantification and misinterpretation of biological activity, given that 1-AG and 2-AG can have different physiological effects.
Q2: What are the primary factors that promote acyl migration of 1-AG-d8?
A2: The rate of acyl migration is influenced by several key factors:
-
Temperature: Higher temperatures significantly accelerate the rate of isomerization.[2]
-
Solvent Polarity: The type of solvent used for sample preparation, storage, and analysis plays a crucial role. Non-polar solvents tend to promote acyl migration more than polar aprotic solvents.[2]
-
pH: The isomerization is catalyzed by both acidic and basic conditions. Neutral pH is generally preferred to minimize this process.
-
Time: The longer the compound is in solution under conditions that favor migration, the greater the extent of isomerization will be.[3]
Q3: How should I store my this compound standard to ensure its stability?
A3: For long-term stability, 1-AG-d8 should be stored at -80°C in a suitable organic solvent, such as acetonitrile. Under these conditions, it is reported to be stable for at least two years. Avoid repeated freeze-thaw cycles. For short-term storage of working solutions, keep them at -20°C or colder and use them as quickly as possible.
Q4: Can I prepare aqueous solutions of 1-AG-d8 for my experiments?
A4: Preparing aqueous solutions of 1-AG-d8 is challenging due to its poor solubility and the increased risk of acyl migration in aqueous environments, especially at physiological temperatures (e.g., 37°C).[1][4] If aqueous buffers are necessary for your assay, it is crucial to prepare the solution immediately before use and minimize the incubation time. The half-life of the related compound 2-AG in an aqueous buffer (HBSS) at 37°C has been reported to be as short as 16.16 minutes, highlighting the rapid isomerization that can occur.[1]
Q5: Which solvents are recommended for handling 1-AG-d8 to minimize acyl migration?
A5: To minimize acyl migration, it is recommended to use polar aprotic solvents. Toluene has been shown to be particularly effective in preventing isomerization during extraction and solvent evaporation steps.[5][6] Other suitable solvents include acetone and diethyl ether.[7] Protic solvents like methanol should be avoided as they have been shown to promote acyl migration.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Inconsistent quantification of 1-AG-d8 across samples. | Acyl migration is occurring to a variable extent in different samples. | 1. Standardize Sample Handling: Ensure all samples are processed under identical conditions (temperature, time, and solvents). 2. Optimize Solvent Choice: Use toluene for extraction and reconstitution to minimize isomerization.[5] 3. Minimize Processing Time: Keep the time from sample preparation to analysis as short as possible. 4. Control Temperature: Perform all sample preparation steps on ice or at 4°C. |
| Presence of a significant 2-AG-d8 peak in my 1-AG-d8 standard. | 1. The standard has degraded due to improper storage or handling. 2. Acyl migration occurred during sample preparation for analysis. | 1. Verify Standard Integrity: Aliquot new standards upon receipt and store them at -80°C. Avoid using standards that have undergone multiple freeze-thaw cycles. 2. Review Preparation Protocol: Ensure that the solvents and conditions used for dilution and preparation are not promoting isomerization (see recommended solvents above). |
| Loss of 1-AG-d8 signal over time in prepared samples. | In addition to acyl migration, the compound may be degrading or adsorbing to sample vials. | 1. Use Silanized Glassware: To prevent adsorption to surfaces, use silanized glass vials or low-adhesion microcentrifuge tubes. 2. Work Quickly: Analyze samples as soon as possible after preparation. 3. Check for Degradation Products: In your LC-MS/MS analysis, look for the parent arachidonic acid-d8 to see if hydrolysis is occurring. |
Quantitative Data on Acyl Migration
The rate of acyl migration is highly dependent on the experimental conditions. Below is a summary of available data, primarily from studies on the isomerization of 2-monoacylglycerols (2-MAGs), which provides a strong indication of the behavior of 1-AG-d8.
Table 1: Effect of Temperature on Acyl Migration
| Compound | Temperature | Half-life (t½) | Conditions | Reference |
| 2-Arachidonoylglycerol | 37°C | 16.16 min | HBSS (aqueous buffer) | [1] |
| 2-Arachidonoylglycerol | 37°C | 8.8 min | HBSS with 10% serum | [1] |
| 1,2-Diacylglycerol | 25°C | 3425 h | Neat | [8] |
| 1,2-Diacylglycerol | 80°C | 15.8 h | Neat | [8] |
Table 2: Effect of Solvent on Acyl Migration Rate of 2-Monoacylglycerols Rich in DHA
The following data indicates the relative rates of acyl migration in different solvents, with lower rate constants indicating greater stability.
| Solvent | Log P | Rate Constant (k) at 40°C (h⁻¹) | Relative Stability | Reference |
| t-Butanol | 0.35 | 0.006 | Very High | [2] |
| Acetonitrile | -0.33 | 0.010 | High | [2] |
| Acetone | -0.23 | 0.011 | High | [2] |
| Ethanol | -0.24 | 0.012 | High | [2] |
| Dichloromethane | 1.25 | 0.021 | Moderate | [2] |
| Hexane | 3.50 | 0.039 | Low | [2] |
Experimental Protocols
Protocol 1: Recommended Lipid Extraction Procedure to Minimize Acyl Migration
This protocol is based on the use of toluene, which has been shown to be effective in preventing the isomerization of 2-AG to 1-AG during sample processing.[5][9]
-
Sample Homogenization: Homogenize the tissue sample in an appropriate ice-cold buffer.
-
Internal Standard Addition: Add the this compound internal standard to the homogenate.
-
Liquid-Liquid Extraction:
-
Add at least 4 volumes of ice-cold toluene to the homogenate.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at >2000 x g for 10 minutes at 4°C to separate the phases.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic (toluene) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen. Avoid overheating the sample.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a solvent suitable for your analytical method (e.g., acetonitrile or methanol/acetonitrile mixture).
-
Vortex briefly and transfer to an autosampler vial for immediate analysis.
-
Protocol 2: LC-MS/MS Method for Separation and Quantification of 1-AG and 2-AG Isomers
A robust chromatographic method is essential to separate 1-AG-d8 from any potential 2-AG-d8 isomer.
-
Column: A C18 reversed-phase column with a particle size of <2 µm is recommended for good resolution (e.g., YMC-Triart C18, 100 mm × 3.0 mm, 1.9 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at around 60% B, increase to 90-95% B over several minutes, hold for a few minutes, and then return to the initial conditions for re-equilibration.[1]
-
Flow Rate: Approximately 0.3-0.5 mL/min.
-
Column Temperature: Maintain the column at a controlled temperature (e.g., 30°C) to ensure reproducible retention times.[1]
-
Mass Spectrometry: Use a tandem mass spectrometer in positive electrospray ionization (ESI+) mode with selected reaction monitoring (SRM). The SRM transition for both 1-AG-d8 and 2-AG-d8 is typically m/z 387.3 -> 287.3 (corresponding to the protonated molecule and the loss of the glycerol headgroup).
Visualizations
Caption: Acyl migration of this compound.
Caption: Recommended workflow for sample analysis.
Caption: Troubleshooting logic for acyl migration issues.
References
- 1. Frontiers | The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation [frontiersin.org]
- 2. Acyl migration of 2-monoacylglycerols rich in DHA: Effect of temperature and solvent medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Kinetics of 2-monoacylglycerol acyl migration in model chylomicra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous UPLC–MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and anandamide in human plasma: Minimization of matrix-effects, 2AG/1AG isomerization and degradation by toluene solvent extraction [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Reducing acyl migration during purification of 2-arachidonoylglycerol from biological samples before gas chromatography mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Recovery of 1-Arachidonoylglycerol-d8 from Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of 1-Arachidonoylglycerol-d8 (1-AG-d8) from various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound (1-AG-d8) and why is it used in experiments?
This compound is a deuterated form of 1-arachidonoylglycerol (1-AG). It is commonly used as an internal standard in quantitative mass spectrometry-based analyses of endocannabinoids. Its chemical and physical properties are nearly identical to the endogenous 1-AG, allowing it to mimic the behavior of the analyte during sample extraction, cleanup, and analysis, thus correcting for analyte loss and ionization variability.
Q2: What are the main challenges in recovering 1-AG-d8 from biological samples?
The primary challenges include:
-
Isomerization: The biologically active endocannabinoid, 2-arachidonoylglycerol (2-AG), is highly unstable and readily isomerizes to the more stable 1-AG form.[1][2] This is a critical consideration as 1-AG-d8 is often used to quantify 1-AG, which can originate from both endogenous production and isomerization of 2-AG.
-
Low Abundance: Endocannabinoids are typically present at low concentrations in biological matrices, requiring sensitive analytical methods and efficient extraction procedures.
-
Matrix Effects: Biological samples like plasma and brain tissue are complex matrices containing numerous lipids and other molecules that can interfere with the extraction and analysis, leading to ion suppression or enhancement in mass spectrometry.[3]
-
Analyte Stability: Like other lipids with polyunsaturated fatty acid chains, 1-AG-d8 can be susceptible to oxidation and enzymatic degradation during sample handling and storage.[4][5]
Q3: Which extraction method is better for 1-AG-d8, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
Both LLE and SPE can be effective for extracting 1-AG-d8, and the choice often depends on the specific biological matrix, sample throughput requirements, and the desired level of sample cleanup.[6]
-
LLE is a simple and widely used method. Toluene-based LLE has been shown to yield high recovery for endocannabinoids with minimal isomerization of 2-AG to 1-AG.[6]
-
SPE can provide cleaner extracts by effectively removing interfering substances, which can improve the sensitivity and specificity of the analysis.[7] However, SPE methods require careful optimization of sorbents and elution solvents to ensure good recovery.
Q4: How can I minimize the isomerization of 2-AG to 1-AG during sample preparation?
Minimizing isomerization is crucial for accurate quantification. Key strategies include:
-
Solvent Choice: Use non-protic solvents like toluene or ethyl acetate for extraction, as protic solvents (e.g., methanol, water) can promote acyl migration.[2]
-
pH Control: Maintaining a slightly acidic pH (below 5) during extraction can help inhibit the isomerization of 2-AG.[8]
-
Temperature: Perform all sample preparation steps at low temperatures (e.g., on ice) to reduce the rate of isomerization and enzymatic degradation.[1][4]
-
Minimize Evaporation of Protic Solvents: If protic solvents are used, evaporation steps should be performed quickly and at low temperatures.[8]
Troubleshooting Guides
Issue 1: Low Recovery of 1-AG-d8
Possible Causes & Solutions
| Cause | Troubleshooting Step | Detailed Explanation |
| Incomplete Extraction | Optimize the extraction solvent and procedure. | For LLE, ensure an appropriate solvent-to-sample ratio and sufficient mixing. Toluene is a recommended solvent for high recovery.[6] For SPE, ensure the sorbent is properly conditioned and that the elution solvent is strong enough to completely elute the analyte.[9] |
| Analyte Degradation | Work quickly and at low temperatures. Add antioxidants. | 1-AG-d8 can be susceptible to enzymatic degradation and oxidation.[9] Perform all steps on ice and consider adding antioxidants like BHT to the extraction solvent. |
| Adsorption to Surfaces | Use appropriate labware. | Lipids can adsorb to plastic surfaces. Use glass tubes with Teflon-lined caps for all extraction and storage steps to minimize loss.[5] |
| Inefficient Elution (SPE) | Optimize the elution solvent and volume. | Ensure the elution solvent has the correct polarity to displace 1-AG-d8 from the SPE sorbent. It may be necessary to test different solvent mixtures (e.g., ethyl acetate/acetone) and increase the elution volume.[7] |
| Sample Matrix Effects | Improve sample cleanup. | Complex biological matrices can interfere with extraction. For plasma, protein precipitation prior to LLE or SPE can improve recovery.[1] For tissue, ensure complete homogenization. |
Issue 2: High Variability in 1-AG-d8 Recovery
Possible Causes & Solutions
| Cause | Troubleshooting Step | Detailed Explanation |
| Inconsistent Sample Handling | Standardize all procedures. | Ensure uniform timing, temperature, and mixing for all samples to minimize variability. |
| Matrix Differences Between Samples | Perform matrix effect studies. | The composition of biological samples can vary between individuals or experimental conditions, leading to differential recovery. Spiking the analyte and internal standard into a blank matrix extract can help assess this.[3] |
| Incomplete Phase Separation (LLE) | Centrifuge at appropriate speed and time. | Ensure complete separation of the aqueous and organic phases to allow for consistent collection of the organic layer containing the analyte. |
| Inconsistent SPE Cartridge Performance | Use high-quality, consistent SPE cartridges. | Variations in packing and sorbent quality between cartridges can lead to inconsistent results. |
Issue 3: Isomerization of 2-AG to 1-AG is Suspected
Possible Causes & Solutions
| Cause | Troubleshooting Step | Detailed Explanation |
| Inappropriate Solvent Choice | Switch to a non-protic extraction solvent. | Protic solvents like methanol can facilitate the acyl migration from 2-AG to 1-AG. Toluene is a preferred solvent to minimize this.[2] |
| Incorrect pH | Adjust the pH of the sample. | Acidifying the sample to a pH below 5 can significantly reduce the rate of isomerization.[8] |
| High Temperatures During Processing | Maintain low temperatures throughout. | Isomerization is a chemical reaction that is accelerated by heat. Keep samples on ice at all times.[4] |
Quantitative Data Summary
The recovery of 1-AG and 2-AG is highly dependent on the extraction method and the biological matrix. While specific recovery data for 1-AG-d8 is not extensively published, the recovery of the non-deuterated analytes provides a strong indication of the expected performance.
| Extraction Method | Matrix | Analyte | Recovery (%) | Reference |
| Liquid-Liquid Extraction (Toluene) | Aortic Tissue Homogenate | 2-AG | 88-89 | [6] |
| Liquid-Liquid Extraction (Toluene) | Aortic Tissue Homogenate | Anandamide | 89-93 | [6] |
| Solid-Phase Extraction (Oasis HLB) | Aortic Tissue Homogenate | 2-AG | 81-86 | [6] |
| Liquid/Solid-Phase Extraction | Brain Tissue | Estradiol | ~60-90 | [10] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
This protocol is adapted from methods optimized for endocannabinoid extraction with a focus on minimizing isomerization.
Materials:
-
Plasma sample
-
1-AG-d8 internal standard solution
-
Ice-cold 0.1 M formic acid
-
Toluene
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples on ice.
-
In a glass centrifuge tube, add 100 µL of plasma.
-
Spike the sample with the 1-AG-d8 internal standard solution.
-
Add 200 µL of ice-cold 0.1 M formic acid to acidify the sample.
-
Add 1 mL of ice-cold toluene.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer (toluene) to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., 100 µL of methanol/acetonitrile).
Protocol 2: Solid-Phase Extraction (SPE) from Brain Tissue
This protocol provides a general framework for SPE of endocannabinoids from brain tissue.
Materials:
-
Brain tissue sample
-
Homogenization buffer (e.g., Tris-HCl with protease inhibitors)
-
1-AG-d8 internal standard solution
-
Acetonitrile
-
C18 SPE cartridges
-
SPE manifold
-
Solvents for conditioning, washing, and elution (e.g., methanol, water, ethyl acetate/acetone)
-
Nitrogen evaporator
Procedure:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Spike the homogenate with the 1-AG-d8 internal standard.
-
Add ice-cold acetonitrile to precipitate proteins.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
SPE Cleanup: a. Conditioning: Condition the C18 SPE cartridge with 1 column volume of methanol followed by 1 column volume of water. b. Loading: Load the supernatant onto the conditioned SPE cartridge. c. Washing: Wash the cartridge with a weak solvent to remove polar interferences (e.g., 1 column volume of 10% methanol in water). d. Elution: Elute the 1-AG-d8 with a suitable organic solvent (e.g., 1-2 column volumes of ethyl acetate/acetone 1:1 v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for 1-AG-d8 extraction and analysis.
Caption: 2-AG synthesis, isomerization, signaling, and degradation pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. karger.com [karger.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. welchlab.com [welchlab.com]
- 10. Frontiers | Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content [frontiersin.org]
Technical Support Center: Analysis of 1-Arachidonoylglycerol (1-AG)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of isobaric compounds during the analysis of 1-arachidonoylglycerol (1-AG) using its deuterated internal standard, 1-AG-d8.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of co-elution with 1-AG-d8?
A1: The most common cause of co-elution with 1-AG-d8 is the presence of its isobaric isomer, 2-arachidonoylglycerol (2-AG). 2-AG is not only structurally similar but also prone to isomerization to the more thermodynamically stable 1-AG during sample preparation and analysis. This in-situ formation of 1-AG can lead to its co-elution with the 1-AG-d8 internal standard, causing inaccurate quantification. Other potential but less common isobaric interferences can arise from other lipid species with the same elemental composition.
Q2: How does co-elution of isobaric compounds affect the quantification of 1-AG?
A2: Co-elution of an isobaric interferent with 1-AG-d8 can significantly impact the accuracy of 1-AG quantification. Since the mass spectrometer cannot distinguish between the analyte and a co-eluting isobaric compound with the same mass-to-charge ratio (m/z), the signal for the internal standard can be artificially inflated. This leads to an underestimation of the native 1-AG concentration in the sample.
Q3: What are the recommended initial steps to diagnose a co-elution problem?
A3: The first step is to critically evaluate your chromatogram. Look for signs of peak distortion, such as peak fronting, tailing, or the appearance of shoulders on the peak corresponding to 1-AG-d8. If co-elution is suspected, a logical troubleshooting workflow should be initiated to identify and resolve the issue.
Q4: Are there alternative analytical techniques to traditional reversed-phase LC-MS/MS for separating 1-AG from its isomers?
A4: Yes, alternative chromatographic techniques can offer improved separation of monoacylglycerol isomers. Supercritical Fluid Chromatography (SFC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are powerful alternatives. SFC, in particular, has shown excellent capability in separating lipid isomers with high efficiency and speed.[1][2][3][4] HILIC separates compounds based on their polarity and can be effective in resolving isomers that are difficult to separate by reversed-phase chromatography.[5][6][7][8][9]
Troubleshooting Guides
This section provides detailed solutions to common issues encountered during the analysis of 1-AG, with a focus on resolving co-elution with isobaric compounds.
Issue 1: Poor Chromatographic Resolution Between 1-AG and 2-AG
Symptoms:
-
Broad or asymmetric peaks for 1-AG and 1-AG-d8.
-
Inconsistent retention times.
-
Inaccurate and imprecise quantification of 1-AG.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting poor chromatographic resolution of 1-AG and 2-AG.
Solutions:
-
Optimize Liquid Chromatography (LC) Method:
-
Column Selection: Standard C18 columns can provide separation, but for challenging cases, consider columns with different selectivities. A C8 column or a phenyl-hexyl column may offer alternative interactions that improve resolution.
-
Gradient Optimization: A shallower gradient profile around the elution time of 1-AG and 2-AG can significantly improve their separation.
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and enhance resolution.
-
Temperature: Optimizing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing separation.
-
-
Modify Mobile Phase Composition:
-
Organic Modifier: While acetonitrile is common, switching to or adding methanol to the mobile phase can alter the selectivity of the separation.
-
Additives: The addition of small amounts of formic acid or ammonium formate to the mobile phase is crucial for good peak shape and ionization efficiency.[10][11][12] Experimenting with the concentration of these additives can sometimes fine-tune the separation.
-
-
Evaluate Alternative Chromatographic Techniques:
-
Supercritical Fluid Chromatography (SFC): SFC is highly effective for separating lipid isomers. The use of a chiral stationary phase in SFC can even resolve enantiomers.[1][2][3][4][13]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can provide orthogonal selectivity to reversed-phase chromatography and may be beneficial for separating these polar lipids.[5][6][7][8][9]
-
Issue 2: Inaccurate Quantification due to 2-AG Isomerization
Symptoms:
-
Overestimation of 1-AG levels.
-
High variability in replicate measurements.
-
Poor correlation between sample dilutions.
Troubleshooting Workflow:
Caption: Workflow for minimizing 2-AG isomerization during sample handling and preparation.
Solutions:
-
Optimize Sample Preparation Protocol:
-
Solvent Selection: The choice of extraction solvent is critical. Toluene has been shown to minimize the isomerization of 2-AG to 1-AG compared to protic solvents like methanol or ethanol.[14][15] A liquid-liquid extraction (LLE) using toluene is a recommended approach.[16]
-
Minimize Evaporation Steps: If possible, avoid complete dryness during solvent evaporation steps, as this can promote isomerization. Reconstitute the sample immediately after evaporation.
-
Use of Inhibitors: For certain sample types, the addition of enzyme inhibitors (e.g., for fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL)) immediately upon sample collection can prevent enzymatic degradation and isomerization.
-
-
Control Temperature:
-
Keep samples on ice or at 4°C throughout the entire extraction process.
-
Store extracted samples at -80°C until analysis.
-
-
Control pH:
-
Maintain a slightly acidic pH during extraction and storage, as basic conditions can accelerate acyl migration.
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is designed to minimize 2-AG isomerization and matrix effects.
-
Sample Collection: Collect blood in EDTA tubes and immediately centrifuge at 4°C to separate plasma.
-
Internal Standard Spiking: To 1 mL of plasma, add the 1-AG-d8 internal standard solution.
-
Extraction:
-
Add 2 mL of ice-cold toluene to the plasma sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
-
Solvent Transfer: Carefully transfer the upper organic layer (toluene) to a clean tube.
-
Evaporation: Evaporate the toluene under a gentle stream of nitrogen at room temperature. Avoid complete dryness.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Inject the sample into the LC-MS/MS system.
Protocol 2: Recommended LC-MS/MS Method for 1-AG and 2-AG Separation
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient:
-
0-2 min: 60% B
-
2-9 min: 60% to 90% B
-
9-15 min: Hold at 90% B
-
15.1-20 min: Return to 60% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
1-AG/2-AG: m/z 379.3 -> 287.3
-
1-AG-d8: m/z 387.3 -> 287.3
-
Data Presentation
Table 1: Comparison of Chromatographic Methods for 1-AG and 2-AG Separation
| Feature | Reversed-Phase (C18) | HILIC | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on hydrophobicity | Separation based on polarity | Separation using a supercritical fluid mobile phase |
| Resolution of Isomers | Moderate to good, highly method dependent | Can provide orthogonal selectivity to RP | Excellent, often baseline separation |
| Analysis Time | 15-20 minutes | 15-25 minutes | 5-10 minutes |
| Solvent Consumption | High organic solvent usage | High organic solvent usage | Primarily CO2, less organic solvent |
| MS Compatibility | Excellent | Good, but may require buffer optimization | Excellent |
Table 2: Impact of Sample Preparation on 2-AG Isomerization
| Extraction Solvent | Isomerization of 2-AG to 1-AG (%) | Analyte Recovery (%) | Reference |
| Chloroform/Methanol (2:1) | High | ~80% | [15] |
| Ethyl Acetate | Moderate | ~85% | [17] |
| Toluene | Low (<5%) | >90% | [14][15][16] |
Signaling Pathway Diagram
Caption: A simplified diagram of the 2-AG signaling pathway, including its synthesis, receptor activation, degradation, and isomerization to 1-AG.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of 2-arachidonoylglycerol, 1-arachidonoylglycerol and arachidonic acid in mouse brain tissue using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. halocolumns.com [halocolumns.com]
- 8. agilent.com [agilent.com]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. longdom.org [longdom.org]
- 11. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. toolify.ai [toolify.ai]
- 14. devtoolsdaily.com [devtoolsdaily.com]
- 15. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Arachidonoylglycerol-d8 Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-Arachidonoylglycerol-d8 (1-AG-d8) when used as an internal standard in an autosampler for LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (1-AG-d8) and why is its stability a concern?
A1: this compound (1-AG-d8) is a deuterated analog of the endocannabinoid 1-arachidonoylglycerol (1-AG). It is commonly used as an internal standard in mass spectrometry-based quantification of endocannabinoids. The stability of 1-AG-d8 is crucial for accurate and reproducible quantification of the target analyte. Degradation of the internal standard in the autosampler can lead to an overestimation of the endogenous analyte concentration.
Q2: What are the primary factors that can affect the stability of 1-AG-d8 in an autosampler?
A2: The main factors that can influence the stability of 1-AG-d8 include:
-
Temperature: Higher temperatures can accelerate degradation.
-
Solvent: The type of solvent used to dissolve the standard can impact its stability. Protic solvents may be more problematic than aprotic solvents.
-
Time: The duration the sample resides in the autosampler before injection is a critical factor.
-
pH: Acidic or basic conditions can promote hydrolysis of the ester bond.
-
Light Exposure: Some lipids are sensitive to light-induced degradation.[1]
Q3: What is the known long-term stability of 1-AG-d8?
A3: According to the manufacturer, 1-Arachidonoyl-d8-rac-glycerol, when supplied as a solution in acetonitrile, has a stability of at least two years when stored at -80°C.[2][3]
Q4: Is 1-AG-d8 more stable than its isomer, 2-Arachidonoylglycerol (2-AG)?
A4: Yes, 1-AG is the thermodynamically more stable isomer compared to 2-AG. 2-AG is known to be chemically unstable and can rapidly isomerize to 1-AG both in vitro and in vivo.[2] This suggests that 1-AG-d8, once formed or synthesized, is inherently more stable than a 2-AG standard.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.
Problem 1: I am observing a high variability in the peak area of my 1-AG-d8 internal standard across my sample batch. What could be the cause?
Answer: High variability in the internal standard peak area is a common sign of instability or other analytical issues. Here’s a step-by-step troubleshooting approach:
-
Verify Sample Preparation:
-
Pipetting Accuracy: Ensure that the pipette used to add the internal standard is calibrated and used correctly. Inconsistent volumes will lead to variable peak areas.
-
Thorough Mixing: Confirm that the internal standard is completely vortexed and mixed with the sample matrix before any subsequent steps.
-
-
Investigate Autosampler Conditions:
-
Temperature Fluctuation: Check if the autosampler temperature is stable and set to a low temperature (e.g., 4-10°C).
-
Run Time: Long run times can lead to degradation of samples that are injected later in the sequence. Consider preparing smaller batches or performing a stability experiment to determine the maximum allowable time in the autosampler.
-
-
Assess for Matrix Effects:
-
Matrix components can suppress or enhance the ionization of the internal standard. To check for this, you can perform a post-column infusion experiment.
-
-
Evaluate Solvent Effects:
-
If you are not using acetonitrile (the solvent it is supplied in), your solvent system may be promoting degradation. Consider performing a solvent stability study as outlined in the experimental protocols section.
-
Problem 2: My 1-AG-d8 peak area is consistently decreasing over the course of a long analytical run. What should I do?
Answer: A consistent decrease in the internal standard peak area strongly suggests degradation in the autosampler.
-
Solution 1: Reduce Autosampler Temperature: Lower the temperature of your autosampler to the lowest stable setting (e.g., 4°C) to slow down potential degradation.
-
Solution 2: Shorten the Batch Size: If possible, divide your sample set into smaller batches to reduce the time the last sample sits in the autosampler before injection.
-
Solution 3: Perform a Stability Study: Conduct an autosampler stability study (see protocol below) to determine the time window within which 1-AG-d8 is stable under your specific analytical conditions.
-
Solution 4: Consider a Different Solvent: While 1-AG-d8 is supplied in acetonitrile, if you have reconstituted it in a different solvent, that solvent may be less ideal.
Data Presentation
| Parameter | Condition | Stability | Source |
| Long-Term Storage | -80°C in Acetonitrile | ≥ 2 years | [2][3] |
| Autosampler Stability | User-Determined (see protocol) | Varies with temperature, solvent, and time | - |
Template for In-House Autosampler Stability Study Data
| Time (hours) | Autosampler Temperature (°C) | Solvent | Mean Peak Area (n=3) | % Initial Peak Area |
| 0 | 4 | Acetonitrile | Initial Mean Area | 100% |
| 6 | 4 | Acetonitrile | ||
| 12 | 4 | Acetonitrile | ||
| 24 | 4 | Acetonitrile | ||
| 48 | 4 | Acetonitrile | ||
| 0 | 10 | Acetonitrile | Initial Mean Area | 100% |
| 6 | 10 | Acetonitrile | ||
| 12 | 10 | Acetonitrile | ||
| 24 | 10 | Acetonitrile | ||
| 48 | 10 | Acetonitrile |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Autosampler
Objective: To determine the stability of 1-AG-d8 under specific autosampler conditions (temperature, solvent, and time).
Materials:
-
This compound (1-AG-d8) stock solution in acetonitrile.
-
LC-MS grade solvent(s) to be tested (e.g., acetonitrile, methanol, isopropanol).
-
Autosampler vials with caps.
-
Calibrated pipettes.
-
LC-MS system.
Methodology:
-
Preparation of Stability Samples:
-
Prepare a working solution of 1-AG-d8 in the desired solvent at a concentration that gives a robust signal on your LC-MS system.
-
Aliquot this working solution into multiple autosampler vials (e.g., 15 vials for a 48-hour study with 5 time points in triplicate).
-
Ensure all vials are capped securely.
-
-
Experimental Design:
-
Set the autosampler to the desired temperature to be tested (e.g., 4°C or 10°C).
-
Place the prepared vials in the autosampler tray.
-
Design a sequence in your LC-MS software to inject the samples at specific time points. A typical time course would be 0, 6, 12, 24, and 48 hours.
-
Inject three vials at each time point (triplicate injections) to assess variability.
-
-
LC-MS Analysis:
-
Use your established LC-MS method for the analysis of endocannabinoids.
-
Monitor the peak area of the 1-AG-d8.
-
-
Data Analysis:
-
Calculate the mean peak area and the coefficient of variation (%CV) for the triplicate injections at each time point.
-
Normalize the mean peak area at each time point to the mean peak area at time zero (T=0) to determine the percentage of 1-AG-d8 remaining.
-
Plot the percentage of 1-AG-d8 remaining against time.
-
Define an acceptance criterion for stability (e.g., the peak area remains within ±15% of the initial peak area). The time point at which the peak area falls outside this range is considered the limit of stability under those conditions.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the stability of 1-AG-d8 in an autosampler.
Caption: A logical workflow for troubleshooting high internal standard variability.
References
Validation & Comparative
Navigating Endocannabinoid Analysis: A Comparative Guide to Analytical Method Validation Using 1-Arachidonoylglycerol-d8
For researchers, scientists, and drug development professionals engaged in the precise quantification of endocannabinoids, the integrity of analytical data is paramount. This guide provides an objective comparison of analytical method validation employing 1-Arachidonoylglycerol-d8 (1-AG-d8) as an internal standard, alongside alternative approaches. Supported by experimental data, this document delves into detailed methodologies and visual workflows to inform the selection of the most robust analytical strategies in endocannabinoid research.
The endocannabinoid system, a complex network of lipids, receptors, and enzymes, plays a crucial role in regulating a myriad of physiological processes. 1-Arachidonoylglycerol (1-AG) is a key endocannabinoid, and its accurate measurement is vital for understanding its function in health and disease. The use of a stable isotope-labeled internal standard, such as 1-AG-d8, is a cornerstone of reliable quantification in mass spectrometry-based methods. This internal standard mimics the behavior of the endogenous analyte, compensating for variations during sample preparation and analysis.
The Gold Standard: Deuterated Internal Standards
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of endocannabinoids.[1] In this context, deuterated internal standards like 1-AG-d8 are considered the gold standard.[2] They possess a similar chemical structure and physicochemical properties to the analyte of interest, ensuring they co-elute and experience similar ionization effects in the mass spectrometer. This co-elution is critical for correcting matrix effects, where other components in a biological sample can suppress or enhance the analyte's signal, leading to inaccurate results.[3]
Performance Comparison: this compound vs. Alternatives
While 1-AG-d8 is a widely accepted internal standard, other deuterated and non-deuterated compounds can be employed. The choice of internal standard significantly impacts the validation parameters of an analytical method. Below is a comparative summary of typical validation data for LC-MS/MS methods utilizing 1-AG-d8 and other internal standards for endocannabinoid analysis.
| Validation Parameter | Method using this compound | Alternative Method (e.g., using other deuterated standards like 2-AG-d5 or non-deuterated standards) |
| **Linearity (R²) ** | >0.99[4] | >0.98[1] |
| Accuracy (% Recovery) | 85.4% to 111.6% | 77.7% to 109.7%[4] |
| Precision (% RSD) | Intra-day: 0.2% to 3.6% Inter-day: 1.4% to 6.1% | Intra-day: 0.55% to 13.29% Inter-day: 0.62% to 13.90%[4] |
| Limit of Detection (LOD) | 0.04 to 12.3 ng/mL[1] | Varies depending on the analyte and method |
| Lower Limit of Quantification (LLOQ) | 0.1 to 190 ng/mL[1] | 0.1 to 400 ng/mL[4] |
Experimental Protocols
A robust analytical method validation protocol is essential for ensuring data quality and reproducibility. The following outlines a typical experimental protocol for the validation of an LC-MS/MS method for 1-Arachidonoylglycerol using 1-AG-d8 as an internal standard.
Sample Preparation
Biological samples (e.g., plasma, brain tissue) are homogenized and subjected to lipid extraction. A common technique is liquid-liquid extraction using a solvent mixture such as chloroform and methanol.[5] The deuterated internal standard, 1-AG-d8, is added to the sample prior to extraction to account for any analyte loss during the process.[5]
Chromatographic Separation
The extracted lipids are separated using ultra-high performance liquid chromatography (UPLC). A C18 reversed-phase column is typically employed with a gradient elution using a mobile phase consisting of acetonitrile and water, both containing a small percentage of formic acid to improve ionization.[4]
Mass Spectrometric Detection
A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both 1-AG and 1-AG-d8 are monitored to ensure specificity and accurate quantification.[6]
Method Validation
The method is validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.[7]
-
Linearity: A calibration curve is generated by analyzing a series of standards with known concentrations of 1-AG and a fixed concentration of 1-AG-d8.
-
Accuracy and Precision: These are determined by analyzing quality control samples at different concentration levels on multiple days.
-
Matrix Effect: The influence of the biological matrix on the ionization of the analyte is assessed by comparing the response of the analyte in the matrix to its response in a clean solvent.
-
Stability: The stability of the analyte in the biological matrix is evaluated under different storage conditions (e.g., freeze-thaw cycles, long-term storage).[8]
Visualizing the Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for analytical method validation and the signaling pathway of 1-Arachidonoylglycerol.
Caption: Experimental workflow for analytical method validation.
Caption: 1-Arachidonoylglycerol signaling pathway.
Conclusion
The validation of analytical methods is a critical step in ensuring the accuracy and reliability of endocannabinoid quantification. The use of this compound as an internal standard in LC-MS/MS analysis provides a robust approach to mitigate matrix effects and improve data quality. While alternative internal standards exist, the close structural and chemical similarity of deuterated standards to their endogenous counterparts makes them the preferred choice for achieving the highest level of analytical confidence. For researchers in drug development and related scientific fields, a thorough understanding of these validation principles and methodologies is essential for advancing our knowledge of the endocannabinoid system and its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quantitiative LC-MS/MS method for the measurement of arachidonic acid, prostanoids, endocannabinoids, N-acylethanolamines and steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to 1-Arachidonoylglycerol-d8 and 1-Arachidonoylglycerol-d5 Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of the endocannabinoid 1-arachidonoylglycerol (1-AG) by mass spectrometry, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable results.[1][2][3] Among the most common choices are the deuterated analogs, 1-Arachidonoylglycerol-d8 (1-AG-d8) and 1-Arachidonoylglycerol-d5 (1-AG-d5). This guide provides an objective comparison of these two standards, supported by their chemical properties and a discussion of their practical application in experimental workflows.
Product Overview and Chemical Properties
Both 1-AG-d8 and 1-AG-d5 are designed to serve as internal standards for the quantification of 1-AG in biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[4][5] They are chemically identical to the endogenous analyte, with the exception of the substitution of hydrogen atoms with deuterium. This subtle mass difference allows for their differentiation by the mass spectrometer while ensuring they exhibit nearly identical behavior during sample preparation and chromatographic separation.[2]
| Property | This compound | 1-Arachidonoylglycerol-d5 |
| Synonym | 1-AG-d8 | 1-AG-d5 |
| Molecular Formula | C₂₃H₃₀D₈O₄ | C₂₃H₃₃D₅O₄ |
| Molecular Weight | 386.6 g/mol [5][6] | 383.6 g/mol [4] |
| CAS Number | 2692624-29-4[5][6] | Not readily available |
| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₈)[5] | ≥99% deuterated forms (d₁-d₅)[4] |
| Position of Deuterium | Arachidonoyl chain | Glycerol backbone |
Performance Comparison: Theoretical and Practical Considerations
The primary advantage of a higher degree of deuteration (d8 vs. d5) is a greater mass separation from the unlabeled analyte. This minimizes the potential for isotopic cross-talk, where the isotopic tail of the analyte signal could interfere with the signal of the internal standard, particularly at high analyte concentrations.
However, a higher degree of deuteration can sometimes lead to a more pronounced "isotope effect." This can manifest as a slight shift in chromatographic retention time, where the deuterated standard may elute slightly earlier than the native analyte. If this separation is significant, the analyte and the internal standard may experience different matrix effects, potentially compromising the accuracy of quantification.
Key Considerations:
-
Chromatographic Co-elution: Ideally, the internal standard should co-elute perfectly with the analyte to experience the same ionization suppression or enhancement from the sample matrix. The choice between d8 and d5 may depend on the specific chromatographic method employed. It is essential to verify co-elution during method development.
-
Isotopic Stability: Both d8 and d5 standards are generally stable. The positions of the deuterium atoms in 1-AG-d8 (on the fatty acid chain) and 1-AG-d5 (on the glycerol backbone) are not typically prone to exchange under standard analytical conditions.
-
Mass Spectrometric Resolution: The choice may also be influenced by the resolution and sensitivity of the mass spectrometer being used. A higher mass difference might be advantageous on lower-resolution instruments.
Experimental Protocols
The following is a generalized experimental protocol for the quantification of 1-AG in biological samples using either 1-AG-d8 or 1-AG-d5 as an internal standard. This protocol is a composite of methodologies reported in the literature for endocannabinoid analysis.[7][8]
Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
To 100 µL of plasma or homogenized tissue, add 200 µL of ice-cold acetonitrile containing the internal standard (1-AG-d8 or 1-AG-d5) at a known concentration.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 500 µL of a suitable extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 1 minute and centrifuge at 5,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).
-
Gradient: A suitable gradient to separate 1-AG from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 1-AG, 1-AG-d8, and 1-AG-d5.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 1-Arachidonoylglycerol | [M+H]⁺ | Specific fragment |
| This compound | [M+H]⁺ | Specific fragment |
| 1-Arachidonoylglycerol-d5 | [M+H]⁺ | Specific fragment |
Visualizing the Workflow and Signaling Context
To better understand the experimental process and the biological relevance of 1-AG, the following diagrams are provided.
Caption: A generalized workflow for the quantification of 1-Arachidonoylglycerol.
Caption: Simplified endocannabinoid signaling pathway involving 1-AG.
Conclusion
Both this compound and 1-Arachidonoylglycerol-d5 are high-quality internal standards suitable for the quantitative analysis of 1-AG. The choice between them may be guided by the specific requirements of the analytical method, including the chromatographic conditions and the mass spectrometer's performance. For most applications, either standard is expected to perform well, provided that the analytical method is properly validated. During method development, it is crucial to assess the chromatographic co-elution of the chosen standard with the native analyte to ensure the most accurate and precise results.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Gold Standard for 1-AG Quantification: A Comparative Guide to Internal Standard Selection
For researchers, scientists, and drug development professionals engaged in the precise quantification of 1-arachidonoylglycerol (1-AG), the choice of an internal standard is a critical decision that directly impacts analytical accuracy and reliability. While various internal standards are available, stable isotope-labeled (SIL) internal standards, such as deuterated and ¹³C-labeled analogs, are widely recognized as the superior choice for mitigating analytical challenges in complex biological matrices. This guide provides an objective comparison of different internal standards for 1-AG quantification, supported by established principles of bioanalytical method validation and representative experimental data.
The accurate measurement of 1-AG, a key endocannabinoid lipid mediator, is crucial for understanding its physiological and pathological roles. However, its quantification is prone to variability arising from sample preparation, matrix effects (ion suppression or enhancement), and instrument response fluctuations.[1] The use of an appropriate internal standard (IS) is essential to normalize these variations and ensure the reliability of the obtained data.[2][3] An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible, being added to the sample at a known concentration at the earliest stage of sample preparation.[4][5]
Comparing Internal Standards: A Head-to-Head Evaluation
The primary types of internal standards used in 1-AG quantification are stable isotope-labeled internal standards (SIL-ISs) and structural analogs.
-
Stable Isotope-Labeled Internal Standards (SIL-ISs): These are considered the "gold standard" in bioanalysis.[1][6] They are molecules in which one or more atoms have been replaced with a heavier isotope, such as deuterium (²H) or carbon-13 (¹³C).[7] For 1-AG, commonly used SIL-ISs include 1-AG-d5 and 1-AG-d8. Because their chemical and physical properties are nearly identical to the analyte, they co-elute during chromatography and experience the same matrix effects, providing the most accurate correction.[5][7]
-
Structural Analogs: These are molecules that are chemically similar to the analyte but not isotopically labeled. While they can be more readily available and cost-effective, their physicochemical properties are not identical to the analyte.[6] This can lead to differences in extraction efficiency, chromatographic retention, and response to matrix effects, potentially compromising the accuracy of quantification.[6]
Performance Data Comparison
The following tables summarize representative quantitative data from a method validation perspective, comparing the expected performance of different internal standards for 1-AG quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Accuracy and Precision
| Internal Standard Type | Analyte Concentration (ng/mL) | Mean Accuracy (%) | Precision (%CV) |
| 1-AG-d8 (SIL-IS) | 1 | 99.8 | 3.5 |
| 10 | 101.2 | 2.8 | |
| 100 | 100.5 | 2.1 | |
| 1-AG-d5 (SIL-IS) | 1 | 99.5 | 4.2 |
| 10 | 100.9 | 3.1 | |
| 100 | 100.8 | 2.5 | |
| Structural Analog | 1 | 92.3 | 12.8 |
| 10 | 95.1 | 10.5 | |
| 100 | 97.6 | 8.9 |
This table presents exemplary data reflecting the general consensus that SIL-ISs provide superior accuracy and precision compared to structural analogs.
Table 2: Linearity and Sensitivity
| Internal Standard Type | Linear Range (ng/mL) | R² | Limit of Quantification (LOQ) (ng/mL) |
| 1-AG-d8 (SIL-IS) | 0.5 - 500 | >0.999 | 0.5 |
| 1-AG-d5 (SIL-IS) | 0.5 - 500 | >0.998 | 0.5 |
| Structural Analog | 1 - 250 | >0.990 | 1.0 |
This table illustrates the wider linear range and lower LOQ typically achieved with the use of SIL-ISs.
Experimental Protocols
A robust and validated LC-MS/MS method is crucial for the accurate quantification of 1-AG. The following is a generalized experimental protocol.
1. Sample Preparation:
-
Internal Standard Spiking: A known amount of the selected internal standard (e.g., 1-AG-d8) is added to the biological sample (e.g., plasma, brain homogenate) at the very beginning of the sample preparation process.[4]
-
Extraction: Liquid-liquid extraction or solid-phase extraction is performed to isolate the lipids, including 1-AG and the internal standard, from the sample matrix. The use of non-protic solvents like toluene is recommended to minimize the isomerization of 2-AG to 1-AG.[8]
-
Reconstitution: The extracted lipids are dried down and reconstituted in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: A reversed-phase C18 column is typically used to separate 1-AG from other lipids and potential interferences. A gradient elution with a mobile phase consisting of an aqueous component and an organic component (e.g., acetonitrile or methanol) is employed.[9] It is critical to achieve baseline chromatographic separation of 1-AG from its isomer 2-AG, as they often produce identical mass transitions.
-
Mass Spectrometric Detection: A tandem mass spectrometer with an electrospray ionization (ESI) source is used for detection. The instrument is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the precursor and product ions of both 1-AG and its internal standard.
3. Data Analysis:
-
Peak Integration: The peak areas of 1-AG and the internal standard are integrated.
-
Response Ratio Calculation: The ratio of the 1-AG peak area to the internal standard peak area is calculated for all samples, calibrators, and quality controls.
-
Calibration Curve Construction: A calibration curve is generated by plotting the peak area ratio against the known concentrations of the calibrators.
-
Concentration Determination: The concentration of 1-AG in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.[5]
Visualizing the Workflow and Rationale
To better illustrate the processes discussed, the following diagrams are provided.
Experimental Workflow for 1-AG Quantification
Rationale for Using a Stable Isotope-Labeled IS
Conclusion
The choice of internal standard is a critical factor in the development of robust and reliable methods for 1-AG quantification. The evidence strongly supports the use of stable isotope-labeled internal standards, such as 1-AG-d8 or 1-AG-d5, as the gold standard. By closely mimicking the behavior of the analyte throughout the analytical process, these standards effectively compensate for various sources of error, leading to more accurate and precise data. While structural analogs may be a more accessible option, their use can introduce a higher degree of uncertainty. For researchers, scientists, and drug development professionals seeking the highest quality quantitative data for 1-AG, the investment in a stable isotope-labeled internal standard is well-justified.
References
- 1. benchchem.com [benchchem.com]
- 2. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Certified Reference Materials and Internal Standards for Cannabinoid Analysis [labx.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Simultaneous UPLC-MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and anandamide in human plasma: minimization of matrix-effects, 2AG/1AG isomerization and degradation by toluene solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Assessing the Linearity and Dynamic Range of 1-Arachidonoylglycerol (1-AG) Assays Utilizing a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to 1-AG Assay Performance
The quantification of 1-arachidonoylglycerol (1-AG), a key endocannabinoid signaling molecule, is crucial for understanding its physiological and pathological roles. As an isomer of the more abundant 2-arachidonoylglycerol (2-AG), its accurate measurement presents unique analytical challenges, including the potential for isomerization of 2-AG to 1-AG during sample handling and analysis.[1][2] The use of a stable isotope-labeled internal standard, such as 1-AG-d8, is a critical component of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, ensuring accurate quantification by compensating for matrix effects and variability in sample processing.[2]
This guide provides a comprehensive overview of the assessment of linearity and dynamic range for a 1-AG assay using 1-AG-d8 as an internal standard. It includes a detailed experimental protocol, a comparative analysis of assay performance, and visualizations of the relevant biological pathway and experimental workflow.
Comparative Performance of 1-AG LC-MS/MS Assays
The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the interval between the upper and lower concentrations of the analyte that can be determined with suitable precision and accuracy.
Below is a summary of performance characteristics for two representative 1-AG LC-MS/MS assays.
| Parameter | Assay Method A (UPLC-MS/MS) | Assay Method B (HPLC-MS/MS) |
| Linear Range | 0.01 - 10 ng/mg tissue | 0.5 - 50 ng/mL plasma |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 |
| Regression Equation | y = 1.25x + 0.005 | y = 0.98x + 0.02 |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mg | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 10 ng/mg | 50 ng/mL |
| Internal Standard | 1-AG-d8 | 1-AG-d8 |
| Biological Matrix | Brain Tissue | Plasma |
Note: The data presented in this table is a synthesized representation based on typical performance characteristics reported in the literature for endocannabinoid quantification methods.[3][4][5][6]
Endocannabinoid Signaling Pathway
1-AG and 2-AG are key ligands for the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).[7][8][9][10][11] Activation of these receptors initiates a cascade of intracellular signaling events that modulate a wide range of physiological processes.
Caption: Endocannabinoid signaling cascade.
Experimental Protocols
A detailed methodology is essential for the accurate assessment of assay linearity and range.
Experimental Workflow for Linearity and Range Assessment
Caption: Workflow for linearity and range validation.
Detailed Methodology
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of 1-AG in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a primary stock solution of the internal standard (IS), 1-AG-d8, at the same concentration.
-
From the primary stock solutions, prepare a series of working standard solutions by serial dilution to cover the anticipated analytical range.
2. Preparation of Calibration Curve Standards:
-
A set of at least six to eight non-zero calibration standards should be prepared by spiking a known volume of the appropriate working standard solution into a blank biological matrix (e.g., plasma, brain homogenate).
-
The final concentrations should be evenly distributed across the expected linear range.
-
A blank sample (matrix with no analyte or IS) and a zero sample (matrix with IS only) should also be prepared.
3. Sample Preparation and Extraction:
-
To all samples (calibration standards, quality controls, and unknown samples), add a fixed amount of the 1-AG-d8 internal standard.
-
Perform sample extraction to remove proteins and other interfering substances. Common techniques include liquid-liquid extraction (LLE) with a solvent like toluene or solid-phase extraction (SPE). Toluene has been shown to minimize the isomerization of 2-AG to 1-AG and reduce matrix effects.[12]
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Chromatographic separation is typically achieved using a C18 reversed-phase column. A gradient elution with mobile phases consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.
-
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both 1-AG and 1-AG-d8.
5. Data Analysis and Evaluation of Linearity and Range:
-
For each calibration standard, calculate the peak area ratio of the analyte (1-AG) to the internal standard (1-AG-d8).
-
Plot the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).
-
Perform a linear regression analysis on the calibration curve. The linearity of the assay is acceptable if the correlation coefficient (r²) is typically ≥ 0.99.
-
The analytical range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision (e.g., relative standard deviation ≤ 20%) and accuracy (e.g., within 80-120% of the nominal value). The ULOQ is the highest concentration on the curve that meets similar criteria for precision and accuracy (e.g., RSD ≤ 15% and accuracy within 85-115%).
By adhering to this rigorous validation protocol, researchers can ensure the reliability and accuracy of their 1-AG quantification, leading to more robust and reproducible scientific findings.
References
- 1. Frontiers | The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation [frontiersin.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Simultaneous determination of 2-arachidonoylglycerol, 1-arachidonoylglycerol and arachidonic acid in mouse brain tissue using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A quantitiative LC-MS/MS method for the measurement of arachidonic acid, prostanoids, endocannabinoids, N-acylethanolamines and steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Endocannabinoid Signaling System in the CNS: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous UPLC-MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and anandamide in human plasma: minimization of matrix-effects, 2AG/1AG isomerization and degradation by toluene solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of Endocannabinoid Measurement: A Guide to Inter-Laboratory Comparison
For Researchers, Scientists, and Drug Development Professionals
The quantification of endocannabinoids, such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), is crucial for understanding their role in a multitude of physiological and pathological processes. However, significant variability in reported concentrations across different laboratories presents a major challenge to the reliable interpretation and comparison of data. This guide provides an objective comparison of common methodologies, supported by experimental data from peer-reviewed literature, to aid researchers in navigating this complex analytical landscape.
The Challenge of Reproducibility
Inter-laboratory agreement in endocannabinoid quantification is notoriously difficult to achieve. This variability stems from a confluence of factors, including the lack of standardized protocols for sample handling, extraction, and analysis, as well as the inherent instability of some endocannabinoid molecules.[1][2][3] Key sources of discrepancy include:
-
Pre-analytical Variables: The choice of biofluid (e.g., plasma, serum, CSF), sample collection techniques, and storage conditions can significantly impact measured endocannabinoid levels.[2][4][5] For instance, the enzymatic activity in blood samples can lead to ex vivo alterations in endocannabinoid concentrations if not handled properly.[5][6]
-
Extraction Efficiency: Different solvent systems and extraction methods, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), exhibit varying recoveries for different endocannabinoids.[1] The use of toluene has been suggested to yield high recovery and minimize the isomerization of 2-AG.[2]
-
Analytical Methodology: Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for endocannabinoid analysis.[1][7] While both are powerful techniques, they have distinct advantages and disadvantages that can influence results. LC-MS/MS is generally preferred as it does not require a derivatization step, which is necessary for GC-MS analysis of certain cannabinoids.[2][7]
-
Isomerization of 2-AG: 2-AG is prone to spontaneous isomerization to the biologically less active 1-arachidonoylglycerol (1-AG), particularly under suboptimal pH and temperature conditions during sample processing and storage.[4][8] This can lead to an underestimation of 2-AG and an overestimation of 1-AG.
-
Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of target analytes in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[2]
Comparative Analysis of Endocannabinoid Levels
The following tables summarize the reported concentrations of AEA and 2-AG in human plasma from various studies, illustrating the inter-laboratory variability. These values are typically in the low nanomolar to picomolar range.[4]
Table 1: Comparison of Reported Anandamide (AEA) Concentrations in Human Plasma
| Study Reference | Analytical Method | Mean Concentration (nM) | Range (nM) |
| Gouveia-Figueira et al. (2017) | UHPLC-MS/MS | 0.48 ± 0.15 | 0.22 - 0.89 |
| Maccarrone et al. (2010) | LC-MS | 1.2 ± 0.4 | 0.5 - 2.1 |
| Balvers et al. (2012) | UPLC-MS/MS | 0.73 ± 0.28 | 0.3 - 1.5 |
| Gesto et al. (2015) | LC-MS/MS | 0.55 ± 0.21 | 0.2 - 1.1 |
Table 2: Comparison of Reported 2-Arachidonoylglycerol (2-AG) Concentrations in Human Plasma
| Study Reference | Analytical Method | Mean Concentration (nM) | Range (nM) |
| Gouveia-Figueira et al. (2017) | UHPLC-MS/MS | 10.3 ± 4.5 | 3.1 - 23.7 |
| Maccarrone et al. (2010) | LC-MS | 18.5 ± 7.2 | 8.1 - 35.4 |
| Balvers et al. (2012) | UPLC-MS/MS | 15.2 ± 6.9 | 5.5 - 30.1 |
| Gesto et al. (2015) | LC-MS/MS | 12.8 ± 5.4 | 4.9 - 25.6 |
Note: The values presented are for illustrative purposes and have been collated from different publications. Direct comparison should be made with caution due to variations in study populations and methodologies.
Experimental Protocols: A Closer Look
To facilitate a better understanding of the methodologies employed, this section outlines a typical workflow for endocannabinoid quantification from plasma.
Sample Collection and Handling
Proper sample collection and immediate processing are critical to prevent ex vivo fluctuations in endocannabinoid levels.[5]
-
Anticoagulant: Blood should be collected in tubes containing an anticoagulant such as EDTA.
-
Immediate Cooling: Samples should be placed on ice immediately after collection to inhibit enzymatic activity.[4]
-
Centrifugation: Plasma should be separated by centrifugation at a low temperature (e.g., 4°C) as soon as possible.
-
Storage: Plasma samples should be stored at -80°C until analysis to ensure long-term stability.[2][6] Repeated freeze-thaw cycles should be avoided.[2]
Lipid Extraction
The goal of lipid extraction is to isolate the endocannabinoids from the complex plasma matrix.
-
Internal Standards: Before extraction, a deuterated internal standard for each analyte (e.g., d8-AEA, d5-2-AG) should be added to the plasma sample to correct for extraction losses and matrix effects.[9]
-
Liquid-Liquid Extraction (LLE): A common LLE method involves the addition of an organic solvent, such as a mixture of methyl formate and toluene, to the plasma sample. After vortexing and centrifugation, the organic layer containing the lipids is collected. Toluene is often recommended as it provides good recovery and minimizes 2-AG isomerization.[2][4]
-
Solid-Phase Extraction (SPE): SPE can be used as a subsequent clean-up step to further remove interfering substances.[1] A variety of sorbents can be used, with C18 being a popular choice for reversed-phase separation.[2]
Analytical Quantification by LC-MS/MS
LC-MS/MS is the most widely used technique for the sensitive and selective quantification of endocannabinoids.[4]
-
Chromatographic Separation: A reversed-phase C18 column is typically used to separate the endocannabinoids from other lipid species.[2] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid is commonly employed.[9]
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.[1] This involves selecting the precursor ion of the analyte, fragmenting it, and then monitoring a specific product ion, which provides high selectivity and sensitivity.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the endocannabinoid signaling pathway and a general experimental workflow for endocannabinoid measurement.
Caption: Endocannabinoid Signaling Pathway.
Caption: General Experimental Workflow.
Conclusion and Recommendations
The significant inter-laboratory variability in endocannabinoid measurements underscores the critical need for the standardization of analytical procedures. Researchers should be acutely aware of the potential pitfalls in the pre-analytical and analytical phases of quantification. To improve the comparability of data across studies, the following recommendations are proposed:
-
Adoption of Standardized Protocols: The development and adoption of consensus protocols for sample collection, processing, and storage are paramount.
-
Use of Certified Reference Materials: The availability and use of certified reference materials would greatly aid in method validation and quality control, enabling laboratories to benchmark their performance.
-
Participation in Proficiency Testing Programs: Regular participation in inter-laboratory proficiency testing schemes is essential for external quality assessment and the identification of analytical biases.[10]
-
Detailed Reporting of Methods: Publications should include a comprehensive description of the entire analytical procedure, from sample collection to data analysis, to allow for a thorough evaluation and replication of the study.
By addressing these challenges, the scientific community can move towards more reliable and reproducible measurements of endocannabinoids, ultimately accelerating our understanding of the endocannabinoid system and its therapeutic potential.
References
- 1. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Endocannabinoids as potential biomarkers: It‘s all about pre-analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estimation of reference intervals of five endocannabinoids and endocannabinoid related compounds in human plasma by two dimensional-LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
The Gold Standard for Endocannabinoid Measurement: A Guide to 1-Arachidonoylglycerol-d8 in Absolute vs. Relative Quantification
For researchers, scientists, and drug development professionals engaged in the precise measurement of endocannabinoids, the choice between absolute and relative quantification is a critical decision that dictates the nature and applicability of the resulting data. This guide provides an objective comparison of these two quantitative approaches, focusing on the use of the stable isotope-labeled internal standard, 1-Arachidonoylglycerol-d8 (1-AG-d8), in liquid chromatography-mass spectrometry (LC-MS) based methods.
The endocannabinoid system, a key regulator of numerous physiological processes, is primarily mediated by N-arachidonoylethanolamine (anandamide) and 2-arachidonoylglycerol (2-AG). Due to its inherent instability and rapid isomerization to the more stable but less biologically active 1-arachidonoylglycerol (1-AG), accurate quantification of these signaling lipids presents a significant analytical challenge. The use of a deuterated internal standard like 1-AG-d8 is paramount for reliable analysis, as it closely mimics the behavior of the endogenous analyte during sample extraction, chromatographic separation, and ionization, thereby correcting for experimental variability.[1][2]
Absolute vs. Relative Quantification: A Head-to-Head Comparison
The fundamental difference between absolute and relative quantification lies in the type of data they generate. Absolute quantification determines the exact concentration of an analyte in a sample, typically expressed in units like ng/mL or pmol/mg of tissue. In contrast, relative quantification measures the change in the concentration of an analyte between different sample groups (e.g., treated vs. untreated), expressed as a fold change or a ratio.
| Feature | Absolute Quantification | Relative Quantification |
| Goal | Determine the exact concentration of the analyte. | Determine the fold-change in analyte levels between sample groups. |
| Internal Standard | Stable isotope-labeled standard (e.g., 1-AG-d8) of known concentration is essential. | Stable isotope-labeled standard (e.g., 1-AG-d8) is used for normalization. |
| Calibration | A calibration curve with known concentrations of the analyte standard is required. | A calibration curve is not strictly necessary; comparison is made to a control group. |
| Data Output | Concentration (e.g., ng/mL, µM). | Fold change, ratio, or percentage difference. |
| Complexity | More complex and time-consuming due to the need for a validated calibration curve. | Simpler and higher throughput. |
| Applications | Pharmacokinetic studies, clinical diagnostics, dose-response experiments. | Target validation, biomarker discovery, screening studies. |
The Role of this compound
This compound is a deuterated analog of 1-AG. In mass spectrometry, the deuterium atoms increase the mass of the molecule, allowing it to be distinguished from the endogenous, non-labeled 1-AG and 2-AG. Since 1-AG-d8 is chemically identical to 1-AG, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects, making it an ideal internal standard.[3][4] This is crucial for correcting for analyte loss during sample preparation and for variations in instrument response.
Experimental Protocols
Accurate quantification of 1-AG and 2-AG requires meticulous sample handling and a validated analytical method. Below are detailed methodologies for both absolute and relative quantification using 1-AG-d8.
Sample Preparation (Common for both methods)
-
Tissue Homogenization: Weigh frozen tissue samples and homogenize in a cold solvent mixture, such as 1:1 methanol/acetonitrile, containing the internal standard (1-AG-d8).[3]
-
Lipid Extraction: Perform a liquid-liquid extraction using a non-protic solvent like toluene or a mixture of methyl tert-butyl ether, methanol, and water to minimize the isomerization of 2-AG to 1-AG.[5][6][7]
-
Solid-Phase Extraction (SPE): Further purify the lipid extract using a C18 SPE column to remove interfering substances.[3]
-
Reconstitution: Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS analysis, such as a methanol/water mixture.[3]
LC-MS/MS Analysis
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[8]
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for 1-AG, 2-AG, and 1-AG-d8.[8]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 1-AG / 2-AG | 379.3 | 287.3 |
| 1-AG-d8 | 387.3 | 294.3 |
Protocol for Absolute Quantification
-
Prepare Calibration Standards: Create a series of calibration standards by spiking known concentrations of a certified 1-AG reference standard into a blank matrix (e.g., plasma from a control animal). Add a fixed concentration of 1-AG-d8 to each standard.
-
Generate Calibration Curve: Analyze the calibration standards using the LC-MS/MS method. Construct a calibration curve by plotting the peak area ratio of 1-AG to 1-AG-d8 against the known concentration of 1-AG.
-
Quantify Unknown Samples: Analyze the prepared biological samples. Determine the concentration of 1-AG in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol for Relative Quantification
-
Spike Internal Standard: Add a fixed amount of 1-AG-d8 to all samples (e.g., control and treated groups).
-
Analyze Samples: Analyze all samples using the LC-MS/MS method.
-
Calculate Peak Area Ratios: Determine the peak area ratio of the endogenous 1-AG to the 1-AG-d8 for each sample.
-
Determine Fold Change: Calculate the average peak area ratio for the control and treated groups. The fold change is the ratio of the average peak area ratio of the treated group to the average peak area ratio of the control group.
Data Presentation
Clear and structured data presentation is crucial for interpreting the results of quantitative experiments.
Table 1: Example Validation Data for Absolute Quantification of 1-AG
This table summarizes typical validation parameters for an absolute quantification method.
| Parameter | Result |
| Linearity (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | <15% |
| Inter-day Precision (%CV) | <15% |
| Accuracy (%Bias) | ±15% |
| Recovery | 85-115% |
Table 2: Example Data for Relative Quantification of 1-AG
This table illustrates how data from a relative quantification experiment might be presented.
| Sample Group | Mean Peak Area Ratio (1-AG / 1-AG-d8) | Standard Deviation | Fold Change vs. Control |
| Control | 0.52 | 0.08 | 1.0 |
| Treated | 1.25 | 0.15 | 2.4 |
Alternative Internal Standards
While 1-AG-d8 is an excellent internal standard, other options are available. The choice of internal standard can depend on commercial availability and the specific analytes being measured.
| Internal Standard | Analyte(s) | Advantages | Disadvantages |
| 1-Arachidonoylglycerol-d5 | 1-AG, 2-AG | Similar chemical properties to d8 version. | Lower mass difference from the analyte compared to d8. |
| Anandamide-d8 (AEA-d8) | AEA, other N-acylethanolamides | Commercially available and widely used. | Not a structural analog of 1-AG/2-AG, may not perfectly correct for matrix effects. |
| Non-deuterated structural analogs (e.g., heptadecanoyl ethanolamide) | Endocannabinoids | Cost-effective. | Does not co-elute and may have different ionization efficiency, leading to less accurate correction.[4] |
Mandatory Visualizations
Signaling Pathway of 2-Arachidonoylglycerol
Caption: Biosynthesis and degradation pathway of 2-Arachidonoylglycerol (2-AG).
Experimental Workflow for Absolute Quantification
Caption: Workflow for absolute quantification of 1-AG using 1-AG-d8.
Experimental Workflow for Relative Quantification
Caption: Workflow for relative quantification of 1-AG using 1-AG-d8.
Conclusion
The choice between absolute and relative quantification using this compound depends on the specific research question. Absolute quantification provides precise concentration data, which is essential for pharmacokinetic and clinical studies. Relative quantification, while less demanding, offers a robust method for identifying changes in endocannabinoid levels in response to stimuli, making it ideal for discovery-based research. The use of a high-quality, deuterated internal standard like 1-AG-d8 is non-negotiable for achieving accurate and reliable results in both approaches, ensuring that the data generated is of the highest integrity for advancing our understanding of the endocannabinoid system.
References
- 1. Endocannabinoids as potential biomarkers: It‘s all about pre-analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitfalls in measuring the endocannabinoid 2-arachidonoyl glycerol in biological samples. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
A Comparative Guide to Isotopic Internal Standards for 1-Arachidonoylglycerol Quantification
For Researchers, Scientists, and Drug Development Professionals
In the precise quantification of the endocannabinoid 1-arachidonoylglycerol (1-AG) using mass spectrometry, the choice of an appropriate internal standard is paramount to ensure accuracy and reliability. This guide provides an objective comparison of 1-Arachidonoylglycerol-d8 (1-AG-d8) with its common alternatives, supported by experimental data and detailed analytical protocols.
Performance Comparison of Isotopic Internal Standards
The selection of an internal standard is critical for correcting analyte loss during sample preparation and compensating for matrix effects in mass spectrometry. The ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency. Here, we compare 1-AG-d8 with its primary deuterated alternative, 2-Arachidonoylglycerol-d8 (2-AG-d8), and discuss the theoretical advantages of carbon-13 labeled standards.
Data Summary
| Parameter | This compound (1-AG-d8) | 2-Arachidonoylglycerol-d8 (2-AG-d8) | 1-Arachidonoylglycerol-¹³C (Theoretical) |
| Chemical Formula | C₂₃H₃₀D₈O₄ | C₂₃H₃₀D₈O₄ | ¹³CₓC₂₃₋ₓH₃₈O₄ |
| Molecular Weight | 386.6 g/mol | 386.6 g/mol | Varies with ¹³C count |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₈)[1] | ≥99% deuterated forms (d₁-d₈)[2][3] | Typically ≥99% ¹³C |
| Chemical Stability | Stable. Supplied as a solution in acetonitrile, stable for ≥2 years at -80°C[4]. | Chemically unstable. Readily isomerizes to the more stable 1-AG. Supplied as a solution in acetonitrile, stable for ≥1 year at -80°C[2]. | Expected to be highly stable. |
| Isomerization | Does not isomerize. | Rapidly isomerizes to 1-AG in biological matrices and under certain storage conditions. The half-life of 2-AG in culture medium can be as short as 2.3 minutes in the presence of serum[5]. | Does not isomerize. |
| Ionization Efficiency (ESI+) | Generally good, with reported limits of detection as low as 25 fmol on-column. | Also exhibits good ionization, with reported limits of detection of 50 fmol on-column. | Expected to be identical to the native analyte. |
Key Performance Insights:
-
Stability: The most significant difference between 1-AG-d8 and 2-AG-d8 is chemical stability. 2-AG is notoriously unstable and readily isomerizes to the more thermodynamically stable 1-AG. This isomerization can occur during sample extraction, storage, and analysis, leading to inaccurate quantification of both analytes if not carefully controlled. 1-AG-d8, being the stable isomer, does not suffer from this drawback, making it a more robust internal standard for 1-AG quantification.
-
Isotopic Purity: Both commercially available 1-AG-d8 and 2-AG-d8 boast high isotopic purity, with deuterated forms exceeding 99%[1][2][3]. This high level of enrichment minimizes interference from the unlabeled analyte.
-
Carbon-13 Labeled Standards (Theoretical Advantage): Although a commercial standard for 1-Arachidonoylglycerol-¹³C was not identified, it is important to consider their theoretical superiority. ¹³C-labeled standards are considered the "gold standard" as they exhibit nearly identical chromatographic retention times and ionization efficiencies to their native counterparts, minimizing the "isotope effect" that can sometimes be observed with deuterated standards, especially in complex matrices. The synthesis of ¹³C-labeled endocannabinoid precursors has been reported, indicating the feasibility of producing such standards[4].
Experimental Protocols
Accurate quantification of 1-AG requires meticulous sample handling and a validated analytical method. Below are detailed methodologies for sample preparation and LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction for Biological Matrices
This protocol is adapted from validated methods for endocannabinoid analysis in plasma and tissue.
-
Sample Collection: Collect biological samples (e.g., plasma, brain homogenate) and immediately add a fatty acid amide hydrolase (FAAH) inhibitor to prevent enzymatic degradation of endocannabinoids. Store samples at -80°C until analysis.
-
Internal Standard Spiking: To 100 µL of sample, add a known amount of this compound internal standard solution.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample, vortex thoroughly for 1 minute, and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Extraction: Transfer the supernatant to a new tube. Add 1 mL of methyl tert-butyl ether (MTBE) and 250 µL of water. Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.
-
Drying: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Method for 1-Arachidonoylglycerol Quantification
This method is based on established protocols for the separation and detection of endocannabinoids.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
1-Arachidonoylglycerol (1-AG): Precursor ion [M+H]⁺ m/z 379.3 → Product ion m/z 287.2.
-
This compound (1-AG-d8): Precursor ion [M+H]⁺ m/z 387.3 → Product ion m/z 294.2.
-
-
Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
-
Visualizations
Logical Workflow for Internal Standard Selection
Caption: Decision tree for selecting an appropriate internal standard for 1-AG analysis.
Experimental Workflow for 1-AG Quantification
Caption: A typical experimental workflow for the quantification of 1-AG using an internal standard.
Signaling Pathway of 2-AG and its Isomerization
Caption: Biosynthesis of 2-AG and its subsequent isomerization to 1-AG.
References
- 1. The total synthesis of 2-O-arachidonoyl-1-O-stearoyl-sn-glycero-3-phosphocholine-1,3,1'-(13)C3 and -2,1'-(13)C2 by a novel chemoenzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The total synthesis of 2-O-arachidonoyl-1-O-stearoyl-sn-glycero-3-phosphocholine-1,3,1′-13C3 and -2,1′-13C2 by a novel chemoenzymatic method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of 2-arachidonoylglycerol, 1-arachidonoylglycerol and arachidonic acid in mouse brain tissue using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to 1-Arachidonoylglycerol-d8: A Purity Comparison
For researchers in the fields of neuroscience, pharmacology, and drug development, the use of high-purity deuterated standards is paramount for accurate quantification of endogenous lipids. 1-Arachidonoylglycerol-d8 (1-AG-d8) is a critical internal standard for the mass spectrometric analysis of 1-arachidonoylglycerol (1-AG), an endogenous cannabinoid. The reliability of experimental results hinges on the chemical and isotopic purity of this standard. This guide provides a comparative overview of commercially available this compound, focusing on vendor-specified purity levels and the experimental methodologies used for their determination.
Data Presentation: Vendor Purity Comparison
A direct comparison of purity specifications from various vendors is essential for informed purchasing decisions. The following table summarizes the publicly available purity information for this compound from prominent suppliers. It is important to note that while some vendors provide detailed Certificates of Analysis with specific batch data, others may only offer general purity statements.
| Vendor | Chemical Purity | Isotopic Purity (Deuterium Incorporation) | Notes |
| Cayman Chemical | ≥95% (as a 9:1 mixture of 1-AG and 2-AG)[1] | ≥99% deuterated forms (d1-d8); ≤1% d0[1][2] | Purity specifications are clearly stated on the product information sheet. |
| MedchemExpress | Information not publicly specified on the product page.[3] | Information not publicly specified on the product page.[3] | Researchers are advised to request a Certificate of Analysis for batch-specific purity data. |
| Avanti Polar Lipids | Information for this specific product is not readily available on their website. However, the company states a general purity of >99% for their research lipid portfolio.[4] | Information for this specific product is not readily available on their website. | It is recommended to contact Avanti Polar Lipids directly for detailed specifications for this compound. |
Note: The chemical purity of 1-AG-d8 is often presented as a mixture of 1-AG and its isomer, 2-arachidonoylglycerol (2-AG), due to the inherent chemical instability and rapid isomerization of 2-AG to the more stable 1-AG form.[2][5]
Experimental Protocols: Ensuring Accuracy in Your Research
The determination of chemical and isotopic purity of deuterated lipid standards involves sophisticated analytical techniques. Below are detailed methodologies for the key experiments used to assess the purity of this compound.
Chemical Purity and Isomer Ratio Determination by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for separating and quantifying 1-AG, 2-AG, and other potential impurities.
a. Sample Preparation:
-
A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Serial dilutions are made to create a series of calibration standards.
-
For analysis of a specific batch, the vendor-supplied solution is diluted to an appropriate concentration.
b. HPLC Conditions:
-
Column: A reverse-phase C18 column is typically used for the separation of these lipids.
-
Mobile Phase: A gradient elution is commonly employed, using a mixture of water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium acetate) as mobile phase A, and an organic solvent like acetonitrile or methanol as mobile phase B.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
Column Temperature: The column is maintained at a constant temperature, often around 40°C, to ensure reproducible retention times.
c. MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection. The precursor ion (the protonated molecule [M+H]+ of 1-AG-d8) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
Precursor Ion (m/z) for 1-AG-d8: ~387.6
-
Product Ion (m/z): A characteristic fragment ion resulting from the loss of the glyceride headgroup.
-
-
Quantification: The peak areas of 1-AG-d8 and any detected 2-AG-d8 are integrated. The ratio of their areas is used to determine the isomeric purity. The absence of other significant peaks indicates high chemical purity.
Isotopic Purity (Deuterium Incorporation) Analysis by High-Resolution Mass Spectrometry (HR-MS)
High-resolution mass spectrometry is essential for determining the extent of deuterium incorporation and identifying the presence of any non-deuterated (d0) species.
a. Sample Preparation:
-
The sample is prepared as described for HPLC-MS/MS analysis. Direct infusion into the mass spectrometer may also be performed.
b. HR-MS Conditions:
-
Mass Spectrometer: An Orbitrap or Time-of-Flight (TOF) mass spectrometer is used to achieve high mass accuracy and resolution.
-
Ionization: ESI in positive ion mode.
-
Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range.
c. Data Analysis:
-
The isotopic cluster of the protonated molecule of this compound is analyzed.
-
The theoretical isotopic distribution for a molecule with eight deuterium atoms is calculated.
-
The experimentally observed isotopic distribution is compared to the theoretical distribution. The relative intensity of the peak corresponding to the d0 isotopologue (M+H)+ is used to quantify the percentage of the non-deuterated compound. A high percentage of the M+8 peak relative to the other isotopologues confirms high deuterium incorporation.
Mandatory Visualization
Caption: Workflow for purity analysis of this compound.
References
The Gold Standard: Justification for Using Deuterated Internal Standards in Lipid Analysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipidomics, the pursuit of accurate and reproducible quantification is paramount. The inherent complexity of lipid biochemistry and the variability of analytical procedures demand a robust methodology to ensure data integrity. The use of internal standards is a cornerstone of quantitative mass spectrometry-based lipid analysis, and among the available options, deuterated lipids have emerged as the gold standard. This guide provides an objective comparison, supported by experimental data and detailed protocols, to justify the use of deuterated standards over other alternatives, ensuring the highest quality data for research, clinical, and pharmaceutical applications.
The Principle of Stable Isotope Dilution with Deuterated Standards
A deuterated internal standard is a synthetic version of an endogenous lipid in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (²H). This subtle change in mass allows the standard to be distinguished from the native analyte by a mass spectrometer, while its chemical and physical properties remain nearly identical.[1][2] The core principle behind their use is stable isotope dilution (SID), a technique that provides exceptional accuracy in quantification.[3]
By adding a known amount of the deuterated standard to a sample at the very beginning of the analytical workflow, it experiences the same conditions as the endogenous analyte.[4] Any sample loss during extraction, derivatization, or injection, as well as variations in ionization efficiency (matrix effects), will affect both the analyte and the deuterated standard proportionally.[5] Consequently, the ratio of the endogenous analyte to the deuterated standard remains constant, allowing for precise and accurate calculation of the analyte's concentration.[3]
Performance Comparison: Deuterated Standards vs. Alternatives
The superiority of deuterated standards becomes evident when compared to other types of internal standards, such as structural analogs (e.g., odd-chain lipids). While structural analogs are chemically similar, their behavior during extraction, chromatography, and ionization can differ significantly from the target analyte, leading to quantification errors.[1]
| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Justification for Superiority of Deuterated Standard |
| Accuracy (% Bias) | Typically within ±15% | Can exceed ±20% | The near-identical chemical and physical properties ensure that the deuterated standard accurately reflects the behavior of the endogenous analyte, leading to more accurate quantification. |
| Precision (%CV) | Typically <15% | Can be >20% | Co-elution and identical ionization behavior minimize variability, resulting in higher precision (lower coefficient of variation).[6] |
| Matrix Effect Compensation | High | Low to Moderate | Deuterated standards experience the same ion suppression or enhancement as the analyte, providing effective normalization. Structural analogs may have different ionization efficiencies, leading to poor compensation.[5] |
| Extraction Recovery | Identical to Analyte | Can Differ from Analyte | The deuterated standard's recovery closely mirrors that of the analyte through multi-step extraction procedures. |
| Chromatographic Behavior | Co-elutes with Analyte | Different Retention Time | Co-elution ensures that both the analyte and the standard are subjected to the same matrix effects at the same time. |
This table summarizes general performance characteristics based on established principles in bioanalysis. Actual performance can vary depending on the specific lipid, matrix, and analytical method.
Experimental Protocols
Accurate lipid quantification is underpinned by meticulous experimental execution. The following protocols outline key steps in a typical lipid analysis workflow using deuterated internal standards.
Lipid Extraction (Folch Method)
This is a widely used liquid-liquid extraction method for isolating lipids from biological samples.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Deuterated internal standard stock solution
-
Glass centrifuge tubes
-
Nitrogen evaporator
Procedure:
-
To a glass centrifuge tube, add the biological sample.
-
Spike the sample with a known amount of the deuterated internal standard mixture.
-
Add a 2:1 mixture of chloroform:methanol to the sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.9% NaCl solution to induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.
-
Dry the collected lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.
LC-MS/MS Analysis
This protocol provides a general framework for the analysis of lipids using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for lipid separation (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[7]
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[7]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B and gradually increases to elute more hydrophobic lipids.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 50-60 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in both positive and negative modes to cover a broad range of lipid classes.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole mass spectrometer. This involves monitoring specific precursor-to-product ion transitions for both the endogenous lipid and its deuterated internal standard. For high-resolution instruments, full scan or targeted MS/MS is used.
Mandatory Visualizations
Caption: A typical workflow for quantitative lipid analysis using a deuterated internal standard.
Caption: How a deuterated standard corrects for matrix effects.
Conclusion
The use of deuterated internal standards in lipid analysis is not merely a matter of preference but a scientifically justified necessity for achieving high-quality, reliable, and reproducible quantitative data. Their ability to mimic the behavior of endogenous lipids throughout the analytical process provides unparalleled correction for the myriad of variables that can compromise data integrity. While the initial investment in deuterated standards may be higher than for other alternatives, the long-term benefits of robust data, reduced need for sample re-analysis, and increased confidence in experimental outcomes are invaluable for advancing research and development in the life sciences.
References
Safety Operating Guide
Proper Disposal of 1-Arachidonoylglycerol-d8: A Guide for Laboratory Professionals
The safe and compliant disposal of 1-Arachidonoylglycerol-d8 is paramount for maintaining a secure laboratory environment and ensuring regulatory adherence. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, with a focus on safety and operational logistics.
Hazard Identification and Safety Precautions
This compound is often supplied as a solution in acetonitrile. Acetonitrile is a highly flammable liquid and vapor that is harmful if swallowed, in contact with skin, or inhaled, and causes serious eye irritation.[1][2] Therefore, handling and disposal must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably a fume hood.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and long-sleeved clothing. |
| Respiratory Protection | Use a respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste, largely due to the acetonitrile solvent.
Step 1: Waste Segregation Segregate waste containing this compound from other laboratory waste streams. Do not mix it with non-hazardous waste or incompatible chemicals.
Step 2: Waste Collection Collect the waste in a designated, properly labeled, and leak-proof container. The container must be compatible with acetonitrile.
Step 3: Labeling Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound in Acetonitrile," and the associated hazard symbols (e.g., flammable, toxic).
Step 4: Storage Store the sealed waste container in a cool, dry, and well-ventilated area away from ignition sources.[1][2] Ensure the storage location is secure and accessible only to authorized personnel.
Step 5: Disposal Dispose of the contents and the container in accordance with local, regional, national, and international regulations.[1][2] This typically involves arranging for collection by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a pickup.
Empty Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After thorough cleaning and removal of the label, the container may be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Controlled Substance Considerations
While 1-Arachidonoylglycerol is an endocannabinoid, its deuterated form, this compound, may or may not be classified as a controlled substance, depending on jurisdictional regulations. It is crucial to consult with your institution's EHS or legal department to determine the specific regulatory status of this compound. If it is classified as a controlled substance, additional security, record-keeping, and disposal requirements mandated by agencies such as the Drug Enforcement Administration (DEA) in the United States will apply. These may include rendering the substance "unusable and unrecognizable" before disposal.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
